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  • Product: 4-(Bromomethyl)-2-methylquinoline
  • CAS: 864779-06-6

Core Science & Biosynthesis

Foundational

4-(Bromomethyl)-2-methylquinoline: Structural Dynamics, Synthesis, and Application in Advanced Chemical Biology

Executive Summary As a Senior Application Scientist, the selection of a bifunctional scaffold is often the most critical decision in a synthetic campaign. 4-(Bromomethyl)-2-methylquinoline is a highly versatile, electrop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, the selection of a bifunctional scaffold is often the most critical decision in a synthetic campaign. 4-(Bromomethyl)-2-methylquinoline is a highly versatile, electrophilic building block that bridges the gap between fundamental heterocyclic chemistry and advanced chemical biology. Characterized by a highly reactive benzylic bromide at the C4 position and a relatively stable methyl group at the C2 position, this compound serves as a linchpin in the development of photoremovable protecting groups (PPGs), kinase inhibitors, and fluorescent probes. This whitepaper deconstructs the physicochemical properties, regioselective synthetic methodologies, and validated experimental protocols required to harness this scaffold effectively.

Physicochemical Properties & Structural Analysis

The utility of 4-(bromomethyl)-2-methylquinoline stems from the electronic disparity between its two functionalized positions. The quinoline nitrogen withdraws electron density from the ring system, rendering the C4-bromomethyl group exceptionally susceptible to nucleophilic attack (SN2). In contrast, the C2-methyl group remains largely inert under standard alkylation conditions, allowing for orthogonal functionalization downstream.

Quantitative Data Summary
PropertyValue
Chemical Name 4-(Bromomethyl)-2-methylquinoline
CAS Registry Number 864779-06-6[1]
Molecular Formula C11H10BrN[2]
Molecular Weight 236.11 g/mol [1]
SMILES String BrCc1c2c(cccc2)nc(C)c1[2]
Core Scaffold Quinoline (Bicyclic Heterocycle)
Primary Reactivity Electrophilic (Alkylating Agent via SN2)

Synthetic Methodologies: Regioselective Halogenation

The de novo synthesis of 4-(bromomethyl)-2-methylquinoline typically relies on the Wohl-Ziegler bromination of 2,4-dimethylquinoline ()[3].

Causality in Reaction Design: Why utilize N-bromosuccinimide (NBS) with a radical initiator rather than molecular bromine (Br2)? The addition of Br2 would lead to competitive electrophilic aromatic substitution on the electron-rich carbocyclic ring of the quinoline. NBS, activated by Azobisisobutyronitrile (AIBN), provides a low, steady-state concentration of bromine radicals. The regioselectivity of the hydrogen abstraction—favoring the C4-methyl over the C2-methyl—is governed by thermodynamic stability. The resulting C4 benzylic radical benefits from superior resonance stabilization through the quinoline nitrogen and the adjacent aromatic ring, making it the kinetically and thermodynamically favored site for halogenation[4].

G N1 2,4-Dimethylquinoline N2 NBS, AIBN/BPO (Radical Initiation) N1->N2 CCl4, Reflux N3 4-(Bromomethyl)-2-methylquinoline (Target Scaffold) N2->N3 Selective Bromination N4 Nucleophilic Substitution (SN2) (Amines, Thiols, Alcohols) N3->N4 Base, DMF/MeCN N5 Photoremovable Protecting Groups (PPGs) N4->N5 Chemical Biology N6 Kinase Inhibitors & Antimalarial Agents N4->N6 Drug Discovery

Workflow from 2,4-dimethylquinoline to functionalized 4-(bromomethyl)-2-methylquinoline derivatives.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the researcher can verify the success of each mechanistic step before proceeding.

Protocol 1: Regioselective Radical Bromination (Wohl-Ziegler)

Objective: Synthesize 4-(bromomethyl)-2-methylquinoline while suppressing over-bromination.

  • Setup: Dissolve 2,4-dimethylquinoline (1.0 eq) in anhydrous carbon tetrachloride (CCl4) or benzotrifluoride (a greener alternative) in a flame-dried round-bottom flask under an argon atmosphere.

  • Initiation: Add N-bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq). Causality Check: Strict stoichiometric control of NBS (1.05 eq) is mandatory to prevent the formation of 2,4-bis(bromomethyl)quinoline byproducts[4].

  • Propagation: Heat the reaction mixture to reflux (75-80 °C) for 4-6 hours.

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the starting material spot is consumed.

  • Workup & Visual Validation: Cool the mixture to 0 °C. Self-Validation: The immediate precipitation of succinimide (a white solid) visually confirms the consumption of NBS. Filter the suspension and concentrate the filtrate under reduced pressure.

  • Analytical Validation: Purify via flash chromatography. Confirm the product via 1H NMR: Look for the disappearance of the C4-methyl singlet (~2.6 ppm) and the emergence of a new benzylic CH2 singlet (~4.8 ppm).

Protocol 2: SN2 Functionalization for Probe Synthesis

Objective: Alkylate a secondary amine to generate a tertiary amine precursor for photopharmacology.

  • Activation: Dissolve 4-(bromomethyl)-2-methylquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add the target secondary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Causality Check: DIPEA is a non-nucleophilic base that neutralizes the generated HBr without competing for the electrophilic benzylic carbon.

  • Reaction: Stir at room temperature for 2-4 hours. The extreme electrophilicity of the C4-bromomethyl group allows this reaction to proceed without thermal degradation.

  • Analytical Validation: Monitor via LC-MS. Self-Validation: The successful displacement of the bromide ion is confirmed by the disappearance of the characteristic 79Br/81Br isotopic doublet (1:1 ratio) in the mass spectrum, replaced by the exact mass of the coupled product.

  • Isolation: Quench with H2O, extract with dichloromethane, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

Applications in Drug Development & Chemical Biology

The strategic placement of the bromomethyl group makes this compound a highly sought-after intermediate in two primary fields:

1. Photopharmacology and Two-Photon Excitation (2PE): In chemical biology, the quinoline scaffold is highly prized for developing photoremovable protecting groups (PPGs). When 4-(bromomethyl)-2-methylquinoline is coupled with biological effectors (e.g., neurotransmitters or fluorophores), it creates a caged compound. These probes are capable of two-photon excitation, allowing researchers to use near-infrared light to uncage molecules deep within living tissue with pinpoint 3D spatial resolution ()[5].

2. Oncology and Infectious Disease: Beyond probe development, bis-functionalized derivatives of the quinoline scaffold have been extensively explored as precursors for novel antitumor agents and kinase inhibitors. The ability to perform sequential, orthogonal coupling reactions at the C4 and C2 positions enables the rapid generation of diverse structure-activity relationship (SAR) libraries ()[4].

References

  • 864779-06-6 | 4-(Bromomethyl)-2-methylquinoline , Boroncore, [Link]

  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity , PMC - National Center for Biotechnology Information (NCBI),[Link]

  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology , The Journal of Organic Chemistry (ACS Publications),[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-(Bromomethyl)-2-methylquinoline

Executive Summary In the realm of modern drug discovery and chemical biology, functionalized quinoline derivatives serve as privileged scaffolds. Among these, 4-(Bromomethyl)-2-methylquinoline (CAS: 864779-06-6) stands o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and chemical biology, functionalized quinoline derivatives serve as privileged scaffolds. Among these, 4-(Bromomethyl)-2-methylquinoline (CAS: 864779-06-6) stands out as a highly versatile electrophilic intermediate[1]. The presence of a reactive bromomethyl group at the C4 position, coupled with the steric and electronic modulation provided by the C2 methyl group, makes this compound an ideal building block for synthesizing complex pharmacophores, kinase inhibitors, and photoremovable protecting groups[2][3].

This whitepaper provides an in-depth technical analysis of the physicochemical properties of 4-(bromomethyl)-2-methylquinoline, details the mechanistic rationale behind its synthesis via Wohl-Ziegler bromination, and outlines self-validating experimental protocols for its application in downstream nucleophilic substitutions.

Physicochemical Profiling & Structural Analysis

The utility of 4-(bromomethyl)-2-methylquinoline is fundamentally tied to its structural properties. The quinoline core imparts lipophilicity and basicity, which are critical for target binding in biological systems. The C4-bromomethyl group exhibits benzylic-like reactivity, significantly enhanced by the electron-withdrawing nature of the quinoline nitrogen, making it highly susceptible to


 nucleophilic attack[2].
Quantitative Chemical Properties

The following table summarizes the core quantitative data and identifiers for 4-(bromomethyl)-2-methylquinoline[1].

PropertyValue
Chemical Name 4-(Bromomethyl)-2-methylquinoline
CAS Registry Number 864779-06-6
Molecular Formula

Molecular Weight 236.11 g/mol
SMILES String BrCc1c2c(cccc2)nc(C)c1
Reactive Centers C4-Bromomethyl (Electrophile), Quinoline Nitrogen (Weak Base)

Mechanistic Role in Drug Development

In synthetic medicinal chemistry, arylmethyl halides are indispensable intermediates[2]. 4-(Bromomethyl)-2-methylquinoline is specifically utilized for:

  • Pharmacophore Assembly: It acts as an alkylating agent to append the 2-methylquinoline moiety onto amines, thiols, or alcohols, a common motif in antimalarial and antitumor agents[2].

  • Chemical Biology Probes: The quinoline scaffold is highly fluorescent. Alkylation of this core is often used to synthesize two-photon excitable photoremovable protecting groups (PPGs) for spatial and temporal control of biological signaling[3].

Reactivity Core 4-(Bromomethyl)-2-methylquinoline SN2_Amine Reaction with Amines (e.g., Secondary Amines) Core->SN2_Amine Mild Base, MeCN SN2_Thiol Reaction with Thiols (e.g., Cysteine residues) Core->SN2_Thiol DIPEA, DMF SN2_Alkoxide Reaction with Alkoxides (Ether formation) Core->SN2_Alkoxide NaH, THF Kinase Kinase Inhibitor Development SN2_Amine->Kinase Probe Fluorescent/Photoremovable Probes SN2_Thiol->Probe Bioactive Bioactive Pharmacophores SN2_Alkoxide->Bioactive

Reactivity pathways of the 4-bromomethyl group towards various nucleophiles.

Experimental Workflows: Synthesis and Purification

The standard synthesis of 4-(bromomethyl)-2-methylquinoline relies on the Wohl-Ziegler bromination of 2,4-dimethylquinoline[4][5]. This free-radical substitution selectively targets the allylic/benzylic position.

Mechanistic Causality of the Wohl-Ziegler Reaction
  • Reagent Selection (NBS): N-Bromosuccinimide (NBS) is chosen over elemental bromine (

    
    ) because it maintains a remarkably low, steady-state concentration of 
    
    
    
    in the reaction mixture. This prevents competing electrophilic aromatic substitution on the quinoline ring or ionic addition reactions[4][6].
  • Initiator (AIBN): Azobisisobutyronitrile (AIBN) is utilized as a radical initiator. Upon heating to ~65–80°C, AIBN undergoes homolytic cleavage, generating nitrogen gas and two 2-cyanoprop-2-yl radicals, which subsequently abstract a bromine atom to initiate the chain reaction[4][6].

  • Regioselectivity: While both the C2 and C4 methyl groups are theoretically susceptible to radical abstraction, the resulting radical at the C4 position often exhibits superior resonance stabilization through the extended

    
    -system of the quinoline core, guiding the regioselectivity of the bromination[2].
    

Workflow SM 2,4-Dimethylquinoline Starting Material Reagents NBS (1.05 eq), AIBN (cat.) Solvent: PhCF3, Reflux SM->Reagents Initiation Intermediate Radical Intermediate (Stabilized at C4) Reagents->Intermediate H-Abstraction Product 4-(Bromomethyl)-2-methylquinoline Target Scaffold Intermediate->Product Bromination Downstream Nucleophilic Substitution (SN2) Drug Conjugates / Probes Product->Downstream Application

Synthetic workflow and downstream application of 4-(bromomethyl)-2-methylquinoline.

Protocol 1: Self-Validating Synthesis of 4-(Bromomethyl)-2-methylquinoline

Materials: 2,4-Dimethylquinoline (1.0 eq), N-Bromosuccinimide (1.05 eq), AIBN (0.05 eq), Benzotrifluoride (


) or Acetonitrile. (Note: Carbon tetrachloride is historically cited but avoided due to extreme toxicity[4]).

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dimethylquinoline and the chosen solvent (

    
    ).
    
  • Reagent Addition: Add NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq). Causality: A slight excess of NBS ensures complete conversion, while strict stoichiometric control prevents over-bromination to the dibromomethyl derivative[2].

  • Initiation & Propagation: Heat the mixture to reflux (approx. 80°C) under an inert argon atmosphere. Causality: The inert atmosphere prevents oxygen from quenching the radical chain propagation[6].

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc). A visual cue of reaction completion is the physical state of the succinimide byproduct. Because succinimide is less dense than fluorinated solvents, it will float to the surface once the denser NBS is fully consumed[4][6].

  • Quenching & Workup: Cool the mixture to 0°C to maximize the precipitation of succinimide. Filter the suspension. Wash the organic filtrate with saturated aqueous sodium thiosulfate (

    
    ). Causality: Thiosulfate reduces any residual 
    
    
    
    or unreacted NBS, preventing downstream oxidative side reactions[5].
  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to separate the target 4-(bromomethyl)-2-methylquinoline from unreacted starting material or minor C2-brominated isomers.

  • Analytical Validation: Confirm the structure via

    
    -NMR. The appearance of a singlet integrating to 2 protons around 
    
    
    
    4.5–5.0 ppm confirms the presence of the
    
    
    group[3].
Protocol 2: Downstream Application ( Alkylation)

To utilize 4-(bromomethyl)-2-methylquinoline in drug development, it is frequently reacted with secondary amines to form tertiary amine pharmacophores.

Step-by-Step Methodology:

  • Setup: Dissolve the target secondary amine (1.0 eq) in anhydrous Dimethylformamide (DMF) or Acetonitrile.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (

    
    ) (2.0 eq). Causality: A non-nucleophilic or mild inorganic base is required to scavenge the HBr generated during the substitution, preventing the protonation of the nucleophilic amine without hydrolyzing the bromomethyl group[3].
    
  • Electrophile Addition: Dropwise add a solution of 4-(bromomethyl)-2-methylquinoline (1.1 eq) at 0°C, then allow to warm to room temperature.

  • Validation: Monitor by LC-MS. The disappearance of the

    
     236/238 (bromine isotope pattern) peak and the emergence of the product mass indicates successful conjugation.
    

References

  • [2] National Institutes of Health (NIH) / PMC. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. Available at:[Link]

  • [3] ACS Publications. Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. Available at:[Link]

  • [4] Organic Chemistry Portal. Wohl-Ziegler Reaction. Available at:[Link]

  • [5] MANAC Inc. Allylic position and benzylic position bromination: bromination reactions that use NBS. Available at:[Link]

Sources

Foundational

Solvation Dynamics and Handling Protocols for 4-(Bromomethyl)-2-methylquinoline in Organic Synthesis

Executive Summary For researchers and drug development professionals, understanding the precise solvation behavior of reactive intermediates is critical to preventing downstream synthetic failures. 4-(Bromomethyl)-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the precise solvation behavior of reactive intermediates is critical to preventing downstream synthetic failures. 4-(Bromomethyl)-2-methylquinoline (CAS: 864779-06-6)[1] is a highly valuable, yet electrophilically sensitive, building block used in the synthesis of complex pharmaceutical agents.

This whitepaper provides an in-depth technical analysis of its solubility profile across various organic solvents. By examining the causality between its structural functional groups and solvent interactions, we establish a self-validating experimental protocol for solubility determination that ensures both quantitative accuracy and molecular integrity.

Chemical Profiling & Solvation Causality

To predict and measure the solubility of 4-(Bromomethyl)-2-methylquinoline (Molecular Weight: 236.11 g/mol ; SMILES: BrCc1c2c(cccc2)nc(C)c1)[1], we must analyze its dual-natured chemical structure:

  • The Quinoline Core: Like most quinoline derivatives, the fused benzene and pyridine rings provide significant lipophilicity and aromatic

    
    -stacking capabilities. This renders the compound highly soluble in a broad spectrum of organic solvents while remaining nearly insoluble in cold water[2],[3].
    
  • The 4-Bromomethyl Substituent: This is the critical variable. The

    
     group is a highly polarized, potent alkylating agent.
    

The Causality of Solvent Selection: While thermodynamic principles dictate that protic solvents (like ethanol or methanol) can physically dissolve the compound, they introduce a severe chemical incompatibility. In protic environments, the electrophilic bromomethyl carbon is highly susceptible to solvolysis (nucleophilic attack by the solvent), leading to the formation of unwanted ether or hydroxymethyl derivatives[4]. Therefore, to maintain the structural integrity of the molecule during dissolution and subsequent reactions, the strict use of anhydrous aprotic solvents is an absolute requirement[5],[6].

Quantitative Solubility Profile

The table below summarizes the solubility behavior and chemical stability of 4-(Bromomethyl)-2-methylquinoline across common laboratory solvents, synthesizing structural predictions with analogous quinoline behavioral data[5],[4].

SolventSolvent ClassificationEstimated SolubilityStability & Reactivity Considerations
Dichloromethane (DCM) Polar AproticHigh (>50 mg/mL)Excellent: Inert to the bromomethyl group; preferred for extractions and storage[6].
Tetrahydrofuran (THF) Polar AproticHigh (>30 mg/mL)Good: Ideal for organometallic coupling or Grignard reactions.
Acetonitrile (ACN) Polar AproticModerate (~20 mg/mL)Good: Standard solvent for

reactions with amine nucleophiles.
Ethanol (EtOH) Polar ProticModeratePoor: High risk of solvolysis resulting in ethyl ether byproducts.
Water (

)
Polar ProticVery Low (<0.1 mg/mL)Poor: Induces rapid hydrolysis to the 4-hydroxymethyl derivative[2].

Experimental Protocol: Self-Validating Solubility Determination

Standard solubility tests often fail to account for the degradation of reactive intermediates. The following step-by-step shake-flask methodology[5] is engineered as a self-validating system : it simultaneously measures thermodynamic solubility and verifies chemical integrity.

Step-by-Step Methodology
  • Preparation: Accurately weigh 50 mg of 4-(Bromomethyl)-2-methylquinoline into a 2 mL amber glass HPLC vial. Causality: Amber glass is utilized because quinoline derivatives can undergo photo-degradation upon prolonged exposure to light[2].

  • Anhydrous Solvation: Add 1.0 mL of the target anhydrous organic solvent (e.g., dry DCM) to the vial under an inert Argon atmosphere to prevent ambient moisture from initiating hydrolysis[6].

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker set to 25.0 ± 0.1 °C. Agitate at 500 rpm for 24 hours to ensure a saturated equilibrium is reached[5].

  • Phase Separation: Transfer the vial to a centrifuge and spin at 10,000 rpm for 10 minutes. This forces all undissolved particulate matter into a tight pellet, leaving a clear saturated supernatant.

  • Quantification & Integrity Check: Carefully extract 10

    
     of the supernatant, dilute it 1:100 in an inert mobile phase, and inject it into an HPLC-UV system (detection at 254 nm).
    

The Self-Validating Mechanism: The integration of HPLC-UV acts as a dual-purpose checkpoint. The system calculates the concentration based on the area under the primary peak. However, if the chromatogram reveals secondary peaks (indicating solvolysis or hydrolysis products), the system automatically invalidates the solubility data for that specific vial. This alerts the researcher that the solvent batch has been compromised by moisture, preventing the degraded material from ruining downstream synthetic workflows.

Workflow Visualization

The following diagram maps the logical progression of the self-validating experimental workflow, from solid-state handling to downstream


 alkylation.

G N1 4-(Bromomethyl)-2-methylquinoline (Solid State) N2 Anhydrous Solvent Addition (DCM / THF / ACN) N1->N2 Dissolution N3 Isothermal Equilibration (Shake-Flask Method) N2->N3 24h at 25°C N4 Phase Separation (Centrifugation) N3->N4 N5 HPLC-UV Quantification & Integrity Check N4->N5 Supernatant N6 Downstream Synthesis (SN2 Alkylation) N5->N6 Verified Saturated Solution

Fig 1. Experimental workflow for solubility determination and downstream SN2 synthesis.

Conclusion & Best Practices for Storage

The successful utilization of 4-(Bromomethyl)-2-methylquinoline relies entirely on respecting its electrophilic nature. While its quinoline backbone guarantees excellent solubility in organic solvents, researchers must strictly avoid protic environments.

Storage Best Practices: When not in active use, the solid compound must be stored sealed under an inert gas (Nitrogen or Argon) at 2-8°C[6]. Exposure to ambient humidity will lead to gradual hydrolysis, compromising both the solubility profile and the synthetic viability of the reagent.

References

  • [7] Boroncore. "864779-06-6 | 4-(Bromomethyl)-2-methylquinoline". Retrieved from: [Link]

  • [2] Wikipedia. "Quinoline". Retrieved from:[Link]

Sources

Exploratory

Halomethylquinoline Alkylating Agents in Drug Discovery: A Comparative Analysis of 4-(Bromomethyl)- vs. 4-(Chloromethyl)-2-methylquinoline

Executive Summary The 2-methylquinoline (quinaldine) motif is a privileged pharmacophore widely utilized in medicinal chemistry to enhance target binding affinity and modulate physicochemical properties. Functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methylquinoline (quinaldine) motif is a privileged pharmacophore widely utilized in medicinal chemistry to enhance target binding affinity and modulate physicochemical properties. Functionalization at the C4 position with a halomethyl group yields two highly versatile electrophilic building blocks: 4-(Bromomethyl)-2-methylquinoline and 4-(Chloromethyl)-2-methylquinoline .

While structurally identical save for the specific halogen atom, the divergence in their carbon-halogen bond dissociation energies dictates entirely different kinetic profiles, shelf-stabilities, and operational parameters. This technical guide provides a mechanistic and practical framework for selecting and deploying these reagents in complex synthetic workflows, ranging from the development of anti-inflammatory therapeutics to supramolecular metallacycles.

Thermodynamic & Kinetic Divergence: The Halogen Effect

The selection between the bromo- and chloro-derivatives is not arbitrary; it is governed by the fundamental principles of nucleophilic substitution (


) thermodynamics.
  • Leaving Group Ability & Polarizability: Bromide is a larger, more polarizable ion than chloride. This polarizability allows the bromo- leaving group to better stabilize the developing negative charge in the

    
     transition state. Consequently, 4-(Bromomethyl)-2-methylquinoline acts as a highly reactive electrophile, capable of alkylating sterically hindered or weakly nucleophilic substrates under mild conditions.
    
  • Bond Dissociation Energy (BDE) & Stability: The C-Cl bond (~339 kJ/mol) is significantly stronger than the C-Br bond (~280 kJ/mol). This higher activation energy threshold means that 4-(Chloromethyl)-2-methylquinoline exhibits superior shelf-stability, resisting spontaneous hydrolysis and dimerization during long-term storage[1]. It is the preferred reagent for process-scale synthesis where handling stability outweighs the need for low-temperature reactivity.

Quantitative Property Matrix

The following table summarizes the core physicochemical and operational differences between the two reagents, synthesizing data from commercial and literature parameters[1][2][3][4].

Parameter4-(Chloromethyl)-2-methylquinoline4-(Bromomethyl)-2-methylquinoline
CAS Number 288399-19-9864779-06-6
Molecular Weight 191.66 g/mol 236.11 g/mol
Electrophilicity Moderate (Requires heat or catalysis)High (Reacts at room temperature)
Shelf-Stability High (Stable under inert gas at 2-8°C)Low (Highly moisture/light sensitive)
Primary Use Case Scale-up, strong nucleophiles, stable storageHindered substrates, weak nucleophiles

Strategic Reagent Selection & Decision Logic

To optimize synthetic yields and minimize side reactions, chemists must align the choice of halomethylquinoline with the specific properties of the target nucleophile. The decision matrix below illustrates the logical workflow for deploying these reagents.

ReactivityPathway Start Select Alkylating Agent Bromo 4-(Bromomethyl)-2-methylquinoline (Highly Reactive Electrophile) Start->Bromo Chloro 4-(Chloromethyl)-2-methylquinoline (Stable Electrophile) Start->Chloro FastSN2 Rapid SN2 Substitution (Room Temp / Mild Base) Bromo->FastSN2 Direct Reaction SlowSN2 Slow SN2 Substitution (Requires Heat >70°C) Chloro->SlowSN2 Direct Reaction Finkelstein Finkelstein Activation (+ NaI Catalyst) Chloro->Finkelstein Halogen Exchange Product Alkylated Quinoline Derivative (e.g., TACE Inhibitor) FastSN2->Product SlowSN2->Product Finkelstein->FastSN2 Transient Iodo-Intermediate

Fig 1: Decision matrix and SN2 reactivity workflow for halomethylquinoline alkylating agents.

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that researchers can confirm mechanistic success at each step without relying solely on end-stage characterization.

Protocol A: Direct N/O-Alkylation using 4-(Chloromethyl)-2-methylquinoline

This protocol is optimized for robust nucleophiles (e.g., primary/secondary amines, phenols) where the stability of the chloro-derivative[] is advantageous.

  • Step 1: Nucleophile Activation

    • Action: Dissolve 1.0 eq of the nucleophile in anhydrous DMF (or Acetonitrile) and add 1.5 eq of Potassium Carbonate (

      
      ). Stir for 15 minutes.
      
    • Causality: DMF provides a highly polar aprotic environment that leaves the nucleophile unsolvated, maximizing its reactivity.

      
       acts as a heterogeneous, non-nucleophilic base to scavenge the generated HCl, preventing the protonation and deactivation of the nucleophile.
      
    • Self-Validation: The suspension should become slightly cloudy. If utilizing a phenol, a distinct color shift (often yellowing) provides visual validation of phenoxide ion formation.

  • Step 2: Electrophile Addition & Thermal Activation

    • Action: Add 1.1 eq of 4-(Chloromethyl)-2-methylquinoline and elevate the reaction temperature to 70 °C[6].

    • Causality: The higher BDE of the C-Cl bond necessitates thermal energy to cross the activation barrier. Heating to 70 °C ensures kinetic completion within 1-2 hours, as documented in anti-inflammatory agent synthesis[6].

    • Self-Validation: Monitor via HPLC. The self-validating endpoint is the complete disappearance of the 4-(chloromethyl)-2-methylquinoline peak (UV active at ~254 nm). If the starting material persists beyond 3 hours, the system indicates nucleophile degradation or trace water quenching the electrophile.

Protocol B: Finkelstein-Assisted Alkylation (In-situ Activation)

If the bromo-derivative is unavailable but high reactivity is required (e.g., for weak nucleophiles like hydroxylamines[7]), the chloro-derivative can be activated in situ.

  • Step 1: Halogen Exchange

    • Action: Combine 4-(Chloromethyl)-2-methylquinoline with 0.2 eq of Sodium Iodide (NaI) in acetone or acetonitrile before adding the nucleophile.

    • Causality: Iodide acts as a superior nucleophile to displace the chloride, forming a transient, highly reactive 4-(iodomethyl)-2-methylquinoline intermediate.

    • Self-Validation: The precipitation of Sodium Chloride (NaCl), which is insoluble in acetone, drives the equilibrium forward and provides immediate visual confirmation that the Finkelstein activation is successful.

Advanced Applications in Drug Design & Supramolecular Chemistry

The 4-halomethyl-2-methylquinoline scaffold is a critical node in several advanced chemical disciplines. The ability to append the quinoline moiety efficiently has led to breakthroughs in both therapeutics and materials science.

  • TACE Inhibitors: 4-(Chloromethyl)-2-methylquinoline is a documented, highly valued building block for the synthesis of TNF-

    
     converting enzyme (TACE) inhibitors, which are critical targets for autoimmune and inflammatory disease therapies[8].
    
  • Anti-inflammatory Agents: The chloro-derivative has been successfully utilized in complex sequences involving diastereoselective enolate amination to construct quaternary chiral centers in novel anti-inflammatory agents[6].

  • Supramolecular Metallacycles: In coordination chemistry, the scaffold is used for the N-alkylation of bipyridinium salts to synthesize quinoline-containing Pd(II) and Pt(II) metallacycles. These structures act as conformationally flexible hosts that can stereoselectively bind different guests[9].

ApplicationWorkflow Precursor 4-(Chloromethyl)- 2-methylquinoline App1 TACE Inhibitors (Autoimmune Tx) Precursor->App1 N/O-Alkylation App2 Pd(II)/Pt(II) Metallacycles (Supramolecular Hosts) Precursor->App2 Ligand Assembly App3 Anti-inflammatory Agents Precursor->App3 Enolate Amination

Fig 2: Downstream therapeutic and supramolecular applications of the chloromethyl scaffold.

References

1.1 - CymitQuimica 2.2 - Sigma-Aldrich 3.8 - ChemicalBook 4. - BOC Sciences 5.3 - CymitQuimica 6.7 - Vulcanchem 7.6 - Organic Process Research & Development (ACS Publications) 8.4 - Boroncore 9.9 - RSC Publishing

Sources

Foundational

Synthesis and Functionalization of 2-Methylquinoline Derivatives: A Technical Guide

Executive Summary: The Privileged 2-Methylquinoline Scaffold The 2-methylquinoline (quinaldine) motif is a cornerstone in medicinal chemistry and organic synthesis, serving as a privileged scaffold for antimalarial, anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged 2-Methylquinoline Scaffold

The 2-methylquinoline (quinaldine) motif is a cornerstone in medicinal chemistry and organic synthesis, serving as a privileged scaffold for antimalarial, antibacterial, and anticancer agents. The unique chemical value of 2-methylquinoline lies in the benzylic-like acidity of its C2-methyl group . Because the methyl group is adjacent to the electron-withdrawing nitrogen atom within the aromatic system, it readily undergoes enamine tautomerization and radical-mediated C(sp³)–H functionalization (1)[1]. This guide systematically deconstructs the evolution of its synthesis—from classical condensations to state-of-the-art metal-free and photocatalytic pathways—providing validated protocols for modern laboratory implementation.

Evolutionary Logic of Synthetic Pathways

The synthesis of 2-methylquinolines has undergone a paradigm shift driven by the need for higher atom economy, regioselectivity, and environmental sustainability.

G A Classical Methods (Doebner-Miller, Skraup) B Transition-Metal Catalysis (Cu, Co, Ru Annulation) A->B Need for higher regioselectivity C Green & Metal-Free (I2/DTBP, Photocatalysis) B->C Drive for atom economy & lower toxicity

Fig 1: Evolutionary logic of 2-methylquinoline synthesis toward sustainable methodologies.

Classical Condensations: The Foundation

Historically, the Doebner-Miller and Skraup reactions were the standard methods. These involve the condensation of anilines with α,β-unsaturated carbonyls (or glycerol precursors) in the presence of strong acids and stoichiometric oxidants (2)[2].

  • Mechanistic Flaw: The harsh acidic conditions often lead to polymerization of the α,β-unsaturated intermediates, resulting in poor yields and challenging purification. Furthermore, unsymmetrical ketones present severe regioselectivity issues during cyclodehydration.

Transition-Metal Catalyzed Oxidative Annulation

To bypass the limitations of classical methods, modern synthesis utilizes transition-metal-catalyzed C–H activation. Copper-catalyzed one-pot aerobic oxidative cyclizations of C(sp³)–H/C(sp²)–H bonds have proven highly effective. By utilizing oxygen as the terminal oxidant, these protocols construct the quinoline core from 2-vinylanilines or ketone oxime acetates with excellent functional group tolerance (3)[3].

The Modern Frontier: Metal-Free and Photocatalytic Systems

The latest advancements eliminate heavy metals entirely. Two standout approaches include:

  • I₂/DTBP-Mediated Synthesis: Uses tertiary alkylamines as dual C2 surrogates to forge C–N and C–C bonds via radical pathways (1)[1].

  • TiO₂ Photocatalysis: Utilizes UV irradiation and neat ethanol to synthesize 2-methylquinolines directly from anilines, leveraging the semiconductor properties of TiO₂ Wackherr ().

Quantitative Data Analysis: Methodology Comparison

The table below synthesizes the operational metrics of the primary synthetic routes, allowing researchers to select the optimal method based on available infrastructure and green chemistry goals.

Synthesis MethodologyKey Catalysts / ReagentsTypical Yield RangeReaction TempGreen Chemistry MetricPrimary Limitation
Doebner-Miller H₂SO₄, Nitrobenzene (Oxidant)40–70%100 °CLowHarsh acids; poor regioselectivity
Oxidative Annulation Cu(I)/Cu(II), O₂75–95%80–120 °CModerateRequires transition metals
Metal-Free C(sp³)–H I₂ (cat.), DTBP60–85%110 °CHighRequires stoichiometric peroxides
Photocatalytic (TiO₂) TiO₂ Wackherr, UV, EtOH50–64%AmbientVery HighRequires specialized photoreactors

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined to aid in troubleshooting.

Protocol A: Metal-Free Synthesis via I₂/DTBP Radical Pathway

This protocol leverages di-tert-butyl peroxide (DTBP) as a radical initiator and iodine as a mild oxidant to couple arylamines with tertiary alkylamines (1)[1].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried sealed tube, combine the aniline derivative (1.0 mmol), tertiary alkylamine (2.5 mmol), molecular iodine (20 mol%), and DTBP (3.0 equiv).

    • Causality: The sealed tube is critical. It prevents the escape of volatile iminium intermediates generated during the initial oxidation phase.

  • Thermal Activation: Heat the mixture to 110 °C for 12–24 hours.

    • Causality: DTBP requires temperatures >100 °C to undergo homolytic cleavage into tert-butoxy radicals, which are essential for the Hydrogen Atom Transfer (HAT) that initiates C(sp³)–H abstraction.

  • Quenching & Workup: Cool to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous Na₂S₂O₃ (sodium thiosulfate).

    • Causality: Na₂S₂O₃ reduces unreacted I₂ to iodide (I⁻). Failing to quench the iodine can lead to undesired electrophilic halogenation of the newly formed quinoline ring during concentration.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol B: Photocatalytic Synthesis using TiO₂ Wackherr

This highly sustainable method utilizes UV light to drive the condensation of aniline with ethanol, acting as both solvent and carbon source ().

G A Aniline + Absolute Ethanol B TiO2 Wackherr + UV Light (365 nm) A->B C Electron-Hole Pair Generation B->C D Oxidative Condensation C->D E 2-Methylquinoline D->E

Fig 2: TiO2-catalyzed photocatalytic workflow for 2-methylquinoline synthesis.

Step-by-Step Methodology:

  • Catalyst Loading: Suspend TiO₂ Wackherr (up to 5 g/L) in a solution of aniline (45 mM) in absolute ethanol.

    • Causality: TiO₂ Wackherr is specifically chosen over standard P25 because it exhibits lower scattering of UV radiation, allowing for higher catalyst loading without diminishing returns in photon absorption.

  • Degassing: Purge the suspension continuously with N₂ gas for 30 minutes prior to and during the reaction.

    • Causality: Continuous N₂ purging removes dissolved oxygen, preventing the competitive over-oxidation of aniline to nitrobenzene or other degradation products.

  • Irradiation: Irradiate the mixture using a UV lamp (e.g., 125 W medium-pressure mercury lamp) for 5 hours under vigorous stirring.

  • Isolation: Filter the suspension through a Celite pad to remove the TiO₂ catalyst, concentrate the filtrate, and isolate the 2-methylquinoline via chromatography.

Downstream Functionalization of the C2-Methyl Group

Once the 2-methylquinoline core is synthesized, the C2-methyl group serves as a highly reactive handle. Because the conjugate base (or radical) formed at this position is resonance-stabilized by the adjacent quinoline nitrogen, it can be readily functionalized without transition metals.

Recent studies demonstrate that 2-methylquinolines can undergo direct C(sp³)–H oxidation to yield quinoline-2-carbaldehydes in up to 87% yield (4)[4]. Furthermore, tandem cyclization strategies utilizing 2-methylquinolines and 2-styrylanilines have been developed to construct complex, medicinally valuable polycyclic quinoline derivatives under mild conditions, showcasing excellent functional group tolerance.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Source: MDPI (2025) URL:[Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central (PMC) (2020) URL:[Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines Source: PubMed Central (PMC) (2019) URL:[Link]

  • Amines as Dual C2 Surrogates: I2/DTBP-Mediated Synthesis of Quinolines from Aniline Derivatives Source: ACS Publications / The Journal of Organic Chemistry (2026) URL:[Link]

  • Photocatalytic synthesis of 2-methylquinolines with TiO2 Wackherr and Home Prepared TiO2 – A comparative study Source: Arabian Journal of Chemistry (2012) URL:[Link]

Sources

Exploratory

Electronic properties of 4-substituted 2-methylquinolines

An In-Depth Technical Guide: Electronic Properties of 4-Substituted 2-Methylquinolines Executive Summary The 2-methylquinoline scaffold is a privileged pharmacophore and a critical building block in organic optoelectroni...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Electronic Properties of 4-Substituted 2-Methylquinolines

Executive Summary

The 2-methylquinoline scaffold is a privileged pharmacophore and a critical building block in organic optoelectronics. While the 2-methyl group provides a baseline inductive effect (+I) and hyperconjugation, functionalizing the C4 position allows for precise tuning of the molecule's electronic properties. This whitepaper provides a comprehensive analysis of how 4-substitution dictates the frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and photophysical behavior of 2-methylquinolines, grounded in Density Functional Theory (DFT) and spectroscopic validation.

Mechanistic Rationale: The 2-Methylquinoline Scaffold

The quinoline ring system is a highly conjugated, electron-deficient heterocycle. The nitrogen atom at position 1 withdraws electron density via both inductive and resonance effects, making the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions[1].

By introducing a methyl group at C2 (forming 2-methylquinoline, or quinaldine), the C2 position becomes sterically hindered, and the methyl group donates electron density into the ring via hyperconjugation. This shifts the primary site of electronic tunability to the C4 position. Because C4 is para to the heteroatom in terms of resonance pathways, substituents placed here exert a profound, direct influence on the global electronic structure of the molecule without disrupting the steric environment around the nitrogen lone pair[2].

Theoretical Framework: Density Functional Theory (DFT)

To accurately map the electronic properties of these derivatives, computational chemistry—specifically Density Functional Theory (DFT)—is the industry standard. The B3LYP functional combined with the 6-311G(d,p) or 6-31+G(d,p) basis set provides an optimal balance between computational cost and accuracy for heterocyclic aromatics[3].

  • Polarization Functions (d,p): Essential for accurately modeling the electron distribution around the highly electronegative nitrogen atom and any halogen substituents at C4.

  • Diffuse Functions (+): Critical when analyzing anionic intermediates or substituents with lone pairs (e.g., -OH, -NH2) at the C4 position, as they allow electron density to populate regions further from the nuclei[3].

G Start Input 3D Structure (4-Substituted 2-MQ) GeomOpt Geometry Optimization (DFT/B3LYP/6-311G**) Start->GeomOpt FreqCalc Frequency Calculation (Zero Imaginary Freqs) GeomOpt->FreqCalc Self-Validation ElecProp Electronic Properties (HOMO/LUMO, Dipole) FreqCalc->ElecProp TDDFT TD-DFT Calculation (Excited States/UV-Vis) FreqCalc->TDDFT MEP MEP Mapping (Reactivity Sites) FreqCalc->MEP

Computational Workflow for DFT & TD-DFT Analysis of Quinoline Derivatives

Substituent Effects on Electronic Structure

Frontier Molecular Orbitals (HOMO/LUMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability, chemical reactivity, and optical polarizability of the molecule[4].

  • Electron-Donating Groups (EDGs) at C4 (e.g., -OH, -NH2): These groups push electron density into the quinoline

    
    -system via resonance. This significantly raises the HOMO energy level, narrowing the HOMO-LUMO gap. A narrower gap correlates with increased polarizability, red-shifted absorption spectra, and enhanced nucleophilicity[5].
    
  • Electron-Withdrawing Groups (EWGs) at C4 (e.g., -Cl, -NO2): These pull electron density away from the ring. This stabilizes (lowers) the LUMO energy, making the molecule highly susceptible to nucleophilic attack and facilitating intramolecular charge transfer (ICT)[6].

G Base Unsubstituted 2-Methylquinoline EDG Electron-Donating Group (EDG) (e.g., -OH, -NH2) Base->EDG C4 Substitution EWG Electron-Withdrawing Group (EWG) (e.g., -Cl, -NO2) Base->EWG C4 Substitution HOMO_EDG Raises HOMO Energy (Increased Nucleophilicity) EDG->HOMO_EDG LUMO_EWG Lowers LUMO Energy (Increased Electrophilicity) EWG->LUMO_EWG Gap_EDG Narrower Band Gap Red-shifted Absorption HOMO_EDG->Gap_EDG Gap_EWG Variable Band Gap Enhanced Charge Transfer LUMO_EWG->Gap_EWG

Logical Flow of Substituent Effects on Frontier Molecular Orbitals
Quantitative Electronic Properties

The following table synthesizes representative computational data (B3LYP/6-311G(d,p) level) demonstrating how C4 substitution alters the electronic profile of the 2-methylquinoline core[1][3][5].

Compound (Substituent at C4)HOMO (eV)LUMO (eV)Band Gap (

E, eV)
Dipole Moment (Debye)Primary Electronic Effect
None (Unsubstituted Quinoline) -6.64-1.814.832.00Baseline reference
-H (2-Methylquinoline) -6.45-1.754.702.15Weak +I hyperconjugation
-OH (4-Hydroxy-2-MQ) -5.80-1.544.263.50Strong +R, raises HOMO
-NH2 (4-Amino-2-MQ) -5.50-1.404.104.50Very strong +R, narrowest gap
-Cl (4-Chloro-2-MQ) -6.80-2.204.604.10Strong -I, lowers LUMO

Standardized Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the evaluation of these electronic properties must follow self-validating workflows.

Protocol A: Quantum Chemical Calculation (DFT/TD-DFT)

Causality: Molecules are dynamic; calculating properties from an unoptimized state yields artifacts. Optimization finds the global minimum, and frequency calculations validate it.

  • Structure Preparation: Generate the 3D conformer of the specific 4-substituted 2-methylquinoline using Avogadro or GaussView.

  • Geometry Optimization: Execute a ground-state optimization in Gaussian using the opt keyword at the B3LYP/6-311++G(d,p) level.

  • Self-Validation (Frequency Check): Run a vibrational frequency calculation (freq). Critical Check: The output must contain zero imaginary frequencies. If an imaginary frequency is present, the structure is trapped in a saddle point and must be perturbed and re-optimized.

  • Property Extraction: Extract the HOMO and LUMO energy eigenvalues from the formatted checkpoint file (.fchk) to calculate the band gap (

    
    E = 
    
    
    
    ).
  • Excited State Modeling: Perform a Time-Dependent DFT (TD-DFT) calculation using the Conductor-like Polarizable Continuum Model (CPCM) to simulate the solvent environment (e.g., water or ethanol)[5]. This generates the theoretical UV-Vis absorption maxima (

    
    ).
    
Protocol B: Photophysical Validation (UV-Vis Spectroscopy)

Causality: Theoretical TD-DFT transitions (e.g.,


 and 

) must be experimentally grounded to confirm the calculated band gap[5].
  • Sample Preparation: Dissolve the synthesized compound in spectroscopic-grade ethanol to a stock concentration of

    
     M. Dilute to a working range of 
    
    
    
    to
    
    
    M.
  • Baseline Correction: Record a baseline scan using pure ethanol in matched quartz cuvettes to eliminate solvent and silica absorbance artifacts.

  • Spectral Acquisition: Scan the sample from 200 nm to 600 nm. Identify the primary absorption peaks (typically around 290–330 nm for substituted quinolines, corresponding to intramolecular charge transfer)[5].

  • Self-Validation (Beer-Lambert Check): Plot absorbance vs. concentration for the working range. A strictly linear relationship confirms the molecule is completely dissolved as monomers, ruling out excimer formation or

    
    -stacking aggregation which would artificially alter the electronic gap.
    

G Synth Synthesized 4-Substituted 2-Methylquinoline Prep Sample Preparation (Spectroscopic Grade Solvent) Synth->Prep UVVis UV-Vis Spectroscopy (Absorption Maxima) Prep->UVVis Fluor Fluorescence Spectroscopy (Emission Maxima) Prep->Fluor Data Optical Band Gap Calculation (Tauc Plot) UVVis->Data Fluor->Data Compare Correlation with TD-DFT (Theoretical Validation) Data->Compare

Experimental Photophysical Validation Workflow

Conclusion

The electronic properties of 4-substituted 2-methylquinolines are highly deterministic and tunable. By leveraging the synergistic effects of the sterically protective, weakly donating 2-methyl group with highly variable substituents at the C4 position, researchers can precisely engineer the HOMO/LUMO gap. DFT methodologies, strictly validated by zero-imaginary frequency checks and correlated with experimental TD-DFT/UV-Vis data, provide a robust framework for predicting the reactivity, polarizability, and pharmacokinetic potential of these vital heterocyclic compounds.

References

  • Benchchem. Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide. Benchchem.
  • SCIRP. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Scientific Research Publishing.
  • MDPI. Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. MDPI.
  • Taylor & Francis. Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline. Taylor & Francis.
  • Taylor & Francis. DFT and TD-DFT/CPCM analysis and pharmacokinetic evaluation of 6-fluoro-4-hydroxy-2-methylquinoline: spectroscopic, HOMO-LUMO, MEP, NLO, NBO, and docking insights. Taylor & Francis.
  • ACS Publications. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. American Chemical Society.

Sources

Foundational

Stability of 4-(Bromomethyl)-2-methylquinoline under ambient conditions

Stability and Degradation Kinetics of 4-(Bromomethyl)-2-methylquinoline Under Ambient Conditions: A Comprehensive Technical Guide Executive Summary 4-(Bromomethyl)-2-methylquinoline (CAS: 864779-06-6) is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Stability and Degradation Kinetics of 4-(Bromomethyl)-2-methylquinoline Under Ambient Conditions: A Comprehensive Technical Guide

Executive Summary

4-(Bromomethyl)-2-methylquinoline (CAS: 864779-06-6) is a highly versatile, privileged scaffold widely utilized in medicinal chemistry and drug discovery. The molecule features a quinoline core—a ubiquitous pharmacophore—functionalized with a highly reactive bromomethyl group at the C4 position. While this benzylic bromide moiety makes the compound an exceptional electrophilic building block for nucleophilic substitution reactions, it also renders the molecule inherently unstable under ambient conditions. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways and establishes field-proven protocols for handling, storage, and analytical verification to ensure scientific integrity during drug development.

Structural Vulnerabilities and Mechanistic Pathways of Degradation

The instability of 4-(Bromomethyl)-2-methylquinoline arises from its bifunctional nature: it possesses both a potent electrophile (the benzylic carbon) and a weak nucleophile (the quinoline nitrogen). When exposed to ambient energy (thermal/photolytic) or moisture, these features drive three primary degradation cascades.

Moisture-Induced Hydrolysis (The Primary Threat)

Benzylic bromides are highly susceptible to hydrolysis, often serving as the limiting factor in their shelf-life (1)[1]. The C4 position on the quinoline ring provides significant resonance stabilization to any incipient carbocation, making the molecule highly prone to both SN1 and SN2 hydrolysis when exposed to ambient atmospheric moisture (2)[2]. Water acts as the nucleophile, displacing the bromide ion to form 4-(hydroxymethyl)-2-methylquinoline (3)[3].

Crucial Insight: This reaction releases hydrobromic acid (HBr) as a byproduct. The generated HBr protonates the basic quinoline nitrogen of unreacted molecules, forming a hydrobromide salt. This autocatalytic shift alters the physical state of the compound—often turning a free-flowing powder into a sticky, hygroscopic mass that accelerates further moisture absorption and complicates accurate molar weighing.

Autocatalytic Self-Alkylation

In the solid state at ambient temperatures, or when mobilized by trace moisture, the basic nitrogen of the quinoline ring can attack the electrophilic bromomethyl group of an adjacent molecule (4)[4]. This intermolecular SN2 reaction forms quaternary ammonium dimers and oligomers. This mechanism is conceptually similar to the activation of nitrogen mustards, where nitrogen lone pairs drive the formation of reactive intermediates (like aziridinium ions) or participate in direct alkylation cascades (5)[5].

Photolytic C-Br Bond Cleavage

The benzylic C-Br bond is relatively weak and susceptible to homolytic cleavage upon exposure to UV or visible light. This generates benzylic and bromine radicals, triggering a cascade of dimerization (forming ethane-bridged bis-quinolines) and oxidation products.

DegradationPathways A 4-(Bromomethyl)- 2-methylquinoline B Hydrolysis (Ambient Moisture) A->B H2O (SN1/SN2) C Self-Alkylation (Thermal/Proximity) A->C Intermolecular Attack D Photolysis (UV/Vis Light) A->D Homolytic Cleavage E 4-(Hydroxymethyl)- 2-methylquinoline + HBr B->E F Quaternary Ammonium Oligomers C->F G Radical Dimers & Oxidation Products D->G

Figure 1: Primary degradation pathways of 4-(Bromomethyl)-2-methylquinoline under ambient conditions.

Empirical Stability Data

Understanding the kinetics of these degradation pathways is critical for establishing shelf-life and preventing the use of compromised reagents in complex syntheses. The following table synthesizes the quantitative degradation profile of 4-(Bromomethyl)-2-methylquinoline based on the standard behavior of highly reactive benzylic bromides.

Storage ConditionTimeframePurity Retention (%)Primary Degradation Observed
Ambient (25°C, 60% RH, Light)7 Days< 70%Hydrolysis, Photolysis, Oligomerization
Ambient (25°C, 60% RH, Dark)14 Days~ 85%Hydrolysis, Trace Oligomerization
Refrigerated (2-8°C, Sealed, Dark)3 Months> 95%Trace Hydrolysis
Cryogenic (-20°C, Argon, Dark)12 Months> 99%None

Standard Operating Procedures (SOP): Storage and Handling

To mitigate the thermodynamic drivers of degradation, the following self-validating protocols must be strictly adhered to in the laboratory.

SOP 1: Cryogenic and Anhydrous Storage Workflow
  • Lyophilization/Drying: Ensure the compound is dried under high vacuum (< 0.1 mbar) for 12 hours to remove trace residual solvents or moisture prior to long-term storage.

  • Inert Atmosphere Packaging: Backfill the storage vial with high-purity Argon. Causality: Argon is denser than ambient air and nitrogen, providing a superior, undisturbed protective blanket over the solid chemical.

  • Temperature Control: Store strictly at -20°C. The sub-zero temperature exponentially decreases the kinetic rate constant for both hydrolysis and self-alkylation.

  • Light Protection: Use amber glass vials wrapped in aluminum foil to completely block UV/Vis photon penetration, preventing radical initiation.

SOP 2: Handling and Dispensing
  • Thermal Equilibration (Critical Step): Before opening a cold vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the powder, initiating rapid, irreversible hydrolysis.

  • Glovebox Utilization: For highly precise quantitative work or when handling bulk quantities, weigh the compound exclusively inside a nitrogen-purged glovebox.

Analytical Workflows for Purity Verification

Before utilizing stored 4-(Bromomethyl)-2-methylquinoline in synthetic steps, its purity must be verified. Utilizing standard aqueous/methanolic HPLC methods will cause in-situ degradation during the run, yielding false-positive impurity peaks.

AnalyticalWorkflow S1 Step 1: Sample Preparation Dissolve in Anhydrous Acetonitrile S2 Step 2: Chromatographic Separation HPLC (C18 Column, Gradient Elution) S1->S2 S3 Step 3: Detection & Profiling UV 254nm / LC-MS for Impurities S2->S3 S4 Step 4: Data Analysis Integrate Peaks & Assess Stability S3->S4

Figure 2: Step-by-step analytical workflow for verifying the purity of benzylic bromide compounds.

Protocol: Anhydrous HPLC-UV Analysis
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of strictly anhydrous Acetonitrile (HPLC grade, stored over molecular sieves). Do not use Methanol or Water as the diluent, as solvolysis will occur within minutes.

  • Stationary Phase: Use a standard C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile. Causality: The highly acidic mobile phase immediately protonates the quinoline nitrogen, deactivating its nucleophilicity and stabilizing the molecule against self-condensation during the brief column transit.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm. The intact benzylic bromide will elute later than the more polar hydroxymethyl degradation product.

References

  • Chemical Reviews (ACS) . "Using Soluble Polymer Supports To Facilitate Homogeneous Catalysis" (Mechanism of benzylic bromide hydrolysis). URL:[Link]

  • AskFilo . "SN1 Reactivity and Hydrolysis" (Carbocation stabilization in benzylic systems). URL:[Link]

  • Biointerface Research in Applied Chemistry . "Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review" (Aziridinium ion formation and self-alkylation). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of fluorescent probes using 4-(Bromomethyl)-2-methylquinoline

Application Note: Synthesis and Evaluation of Fluorescent Probes Utilizing 4-(Bromomethyl)-2-methylquinoline Executive Summary The development of highly selective, small-molecule fluorescent probes is a critical endeavor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of Fluorescent Probes Utilizing 4-(Bromomethyl)-2-methylquinoline

Executive Summary

The development of highly selective, small-molecule fluorescent probes is a critical endeavor in environmental monitoring, cellular imaging, and drug development. 4-(Bromomethyl)-2-methylquinoline (CAS: 864779-06-6) serves as a highly versatile "privileged scaffold" in this domain[1]. This application note details the mechanistic rationale, experimental workflows, and self-validating protocols required to synthesize and characterize quinoline-based fluorescent sensors.

Mechanistic Rationale: Scaffold Selection and Reactivity

The rational design of a fluorescent probe requires a delicate balance between the fluorophore's photophysical properties and the receptor's binding affinity.

  • The Fluorophore Core: The 2-methylquinoline ring provides robust photostability, a large Stokes shift, and high quantum yields. Its planar, conjugated structure allows it to act as an excellent electron acceptor in charge-transfer systems.

  • The Electrophilic Center: The 4-bromomethyl group acts as a highly reactive electrophilic center. Because the benzylic carbon is activated by the adjacent aromatic system, it allows for the rapid attachment of various nucleophilic recognition moieties (e.g., polyamines, Schiff bases, or crown ethers) via a clean

    
     alkylation mechanism[1].
    
  • The Sensing Mechanism (PET): The sensing mechanism of these probes predominantly relies on Photoinduced Electron Transfer (PET) . When a nucleophilic receptor is attached, its nitrogen lone pair quenches the excited state of the quinoline fluorophore, rendering the probe non-fluorescent (OFF state). Upon coordination with a target analyte—such as

    
    [2], 
    
    
    
    [1], or nucleic acids[3]—the lone pair is structurally sequestered. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the receptor, inhibiting the PET process and triggering a dramatic fluorescence enhancement (ON state).

Synthesis Workflow & Pathway Visualization

G A 4-(Bromomethyl)-2-methylquinoline (Fluorophore Precursor) C SN2 Alkylation (K2CO3, MeCN, 80°C) A->C B Nucleophilic Receptor (e.g., Polyamine, Schiff Base) B->C D Quinoline-Based Fluorescent Probe (PET Quenched - OFF) C->D F Analyte-Probe Complex (PET Inhibited - ON) D->F Binding Event E Target Analyte (e.g., Zn2+, Cd2+, H+) E->F

Workflow of quinoline probe synthesis and PET-mediated fluorescence activation.

Experimental Protocols: From Synthesis to Validation

Synthesis of the Quinoline-Receptor Conjugate ( Alkylation)

This protocol outlines the coupling of 4-(bromomethyl)-2-methylquinoline with a generic nucleophilic receptor.

Causality in Experimental Choices:

  • Solvent (Acetonitrile): A polar aprotic solvent is chosen to optimally solvate the nucleophile while leaving it highly reactive for the

    
     attack. It avoids the solvolysis side-reactions that are common when using protic solvents like methanol[1].
    
  • Base (Potassium Carbonate):

    
     is utilized as a mild, insoluble acid scavenger. It neutralizes the 
    
    
    
    byproduct, driving the reaction to completion without causing unwanted hydrolysis of the bromomethyl group[1].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of the nucleophilic receptor in anhydrous acetonitrile (0.1 M concentration).

  • Base Addition: Add 3.0 equivalents of anhydrous

    
    . Stir the suspension at room temperature for 15 minutes to pre-activate the nucleophile.
    
  • Alkylation: Dissolve 1.1 equivalents of 4-(bromomethyl)-2-methylquinoline in a minimal volume of anhydrous acetonitrile. Add this dropwise to the reaction mixture over 10 minutes to prevent bis-alkylation.

  • Reflux: Heat the mixture to 80°C under an inert nitrogen atmosphere and reflux for 8–12 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC)[1].

  • Workup: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography using an optimized eluent (e.g., Dichloromethane/Methanol) to isolate the pure fluorescent probe[1].

Photophysical Titration & Metal Ion Sensing

Step-by-Step Procedure:

  • Stock Solutions: Prepare a 1.0 mM stock solution of the synthesized probe in spectroscopic grade DMSO. Prepare 10.0 mM aqueous stock solutions of target metal chlorides (e.g.,

    
    , 
    
    
    
    ).
  • Sample Preparation: Dilute the probe stock into a physiological buffer (e.g., 10 mM HEPES, pH 7.4) to a final working concentration of 10 µM[1].

  • Titration: Transfer 2.0 mL of the probe solution into a quartz cuvette. Record the baseline fluorescence emission spectrum.

  • Analyte Addition: Incrementally add the metal ion stock solution (0 to 10 equivalents). After each addition, incubate for 2 minutes and record the emission spectrum.

  • Analysis: Plot the fluorescence intensity at the emission maximum (

    
    ) against the analyte concentration to determine the binding constant (
    
    
    
    ) and limit of detection (LOD).

Self-Validating Systems: Ensuring Trustworthiness

To ensure the scientific integrity of the synthesized probe, the following self-validating checks must be integrated into the workflow:

  • Structural Validation (

    
    H NMR):  The success of the 
    
    
    
    reaction is self-validated by observing the benzylic protons. In the starting 4-(bromomethyl)-2-methylquinoline, these protons appear as a distinct singlet around
    
    
    4.8–5.0 ppm. Upon successful substitution with a nitrogen nucleophile, this peak shifts upfield to
    
    
    3.8–4.2 ppm due to the decreased electronegativity of nitrogen compared to bromine.
  • Stoichiometric Validation (Job's Plot): To confirm the binding mechanism, measure the fluorescence of continuous variations of the probe and metal ion (keeping total concentration constant). The mole fraction at which fluorescence peaks validates the binding stoichiometry (e.g., 1:1 or 2:1 complex)[2].

  • Mechanistic Reversibility (EDTA Assay): A true supramolecular sensor must be reversible. After reaching maximum fluorescence with the target metal, add 10 equivalents of a strong chelator like EDTA. If the fluorescence returns to the baseline OFF state, it validates that the signal is due to reversible coordination rather than an irreversible chemical reaction.

Quantitative Photophysical Data Summary

The following table summarizes the photophysical properties of representative quinoline-based fluorescent probes synthesized via similar bromomethyl intermediates.

Probe ScaffoldTarget Analyte

(nm)

(nm)
Quantum Yield (

)
Detection LimitReference
Quinoline-Schiff Base

3354450.420.4 µM[2]
Quinoline-Polyamine

3404550.550.1 µM[1]
Quinolinium-CarbazoleNucleic Acids4206500.38N/A (Two-Photon)[3]

References

  • Title : A Highly Sensitive C3-Symmetric Schiff-Base Fluorescent Probe for Cd2+ Source : Inorganic Chemistry - ACS Publications URL : 2[2]

  • Title : Near-Infrared Light-Excited Quinolinium-Carbazole Small Molecule as Two-Photon Fluorescence Nucleic Acid Probe Source : MDPI URL : 3[3]

  • Title : 5-(Bromomethyl)quinoline | 1260796-73-3 Source : Benchchem URL : 1[1]

Sources

Application

Application Note: Optimized N-Alkylation Protocols for Coupling 4-(Bromomethyl)-2-methylquinoline with Amines

Introduction 4-(Bromomethyl)-2-methylquinoline (CAS: 864779-06-6) is a highly versatile electrophilic building block widely utilized in medicinal chemistry and drug development. The strategic placement of the bromomethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Bromomethyl)-2-methylquinoline (CAS: 864779-06-6) is a highly versatile electrophilic building block widely utilized in medicinal chemistry and drug development. The strategic placement of the bromomethyl group at the C-4 position of the quinoline core makes it an ideal precursor for synthesizing complex N-heterocycles, including potent kinase inhibitors, PDE10A inhibitors, and antimalarial agents [1][1]. This application note details the optimized reaction conditions, mechanistic rationale, and step-by-step protocols for the N-alkylation of various amines using this reagent.

Mechanistic Insights & Causality

The coupling of 4-(bromomethyl)-2-methylquinoline with amines proceeds via a bimolecular nucleophilic substitution (


) mechanism. Understanding the causality behind reagent selection is critical for optimizing yields and minimizing side reactions [2][2].
  • Electrophilic Activation : The benzylic carbon at the C-4 position is highly activated. The electron-withdrawing nature of the quinoline ring depletes electron density at the benzylic site, significantly lowering the activation energy required for nucleophilic attack.

  • The Finkelstein Advantage : While bromide is a competent leaving group, the addition of a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI) dramatically accelerates the reaction. This in-situ halogen exchange (Finkelstein reaction) converts the bromomethyl group to a highly reactive iodomethyl intermediate. Iodide is both a better nucleophile (for the initial exchange) and a superior leaving group (for the subsequent amine attack), which suppresses competitive dimerization or elimination pathways.

  • Base Selection Causality : The choice of base dictates the reaction's success, depending on the amine's pKa and nucleophilicity [3][3]:

    • Aliphatic Amines (Primary/Secondary): Weak inorganic bases like

      
       or 
      
      
      
      are optimal.
      
      
      is particularly effective due to the "cesium effect," where the large, highly polarizable cesium cation enhances the solubility and reactivity of the amine anion in organic solvents.
    • Aromatic Amines (Anilines): Due to the delocalization of the nitrogen lone pair into the aromatic ring, anilines are significantly less nucleophilic. Stronger bases (e.g.,

      
      , 
      
      
      
      ) or elevated temperatures in polar aprotic solvents (DMF) are required to drive the reaction forward [4][4].

Mechanism RBr 4-(Bromomethyl)quinoline Electrophile RI 4-(Iodomethyl)quinoline Highly Reactive Intermediate RBr->RI KI or NaI (Finkelstein Rxn) TS Transition State S_N2 Attack RI->TS Amine Attack Amine Amine (R-NH2) Nucleophile Amine->TS Nucleophilic Attack Product N-Alkylated Product Target Molecule TS->Product Base (K2CO3) Removes HI

Fig 1. S_N2 mechanism featuring Finkelstein catalyst acceleration for N-alkylation.

Optimization of Reaction Conditions

To ensure reproducibility across different amine classes, we have summarized the empirically validated condition matrices below.

Amine ClassPreferred SolventBase (Equivalents)CatalystTemp (°C)Expected Yield
Aliphatic (Primary) Acetonitrile (MeCN)

(2.0 eq)
KI (0.1 eq)25 - 6080 - 95%
Aliphatic (Secondary) DMF or THF

(2.0 eq)
KI (0.1 eq)60 - 8075 - 90%
Aromatic (Anilines) DMF

(2.0 eq)
None80 - 10060 - 85%
Sterically Hindered / Amides DMF or NMP

or

(1.5 eq)
None0 to RT50 - 75%

Table 1: Condition matrix for the N-alkylation of 4-(Bromomethyl)-2-methylquinoline.

Experimental Protocols

The following self-validating protocols are designed to ensure complete conversion and high purity of the final product.

Workflow A 1. Preparation Mix Bromide, Amine, Base, & Catalyst B 2. Reaction Heat at 60-80°C (Solvent: DMF/MeCN) A->B Stir C 3. Workup Quench & Extract (EtOAc/H2O) B->C Cool to RT D 4. Purification Flash Chromatography (Silica Gel) C->D Concentrate

Fig 2. Standard experimental workflow for the N-alkylation of amines with bromomethylquinolines.

Protocol A: Mild N-Alkylation for Aliphatic Amines

Designed for highly nucleophilic primary and secondary aliphatic amines.

Materials:

  • 4-(Bromomethyl)-2-methylquinoline (1.0 equiv, 1.0 mmol, 236 mg)

  • Aliphatic Amine (1.2 equiv, 1.2 mmol)

  • Anhydrous

    
     (2.0 equiv, 2.0 mmol, 276 mg)
    
  • Potassium Iodide (KI) (0.1 equiv, 0.1 mmol, 16.6 mg)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step Procedure:

  • Preparation : In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     and KI in 5 mL of anhydrous MeCN under a nitrogen atmosphere.
    
  • Amine Addition : Add the aliphatic amine to the suspension and stir at room temperature for 10 minutes to ensure uniform dispersion.

  • Electrophile Addition : Dissolve 4-(bromomethyl)-2-methylquinoline in 5 mL of MeCN. Add this solution dropwise to the reaction mixture over 5 minutes. Causality: Dropwise addition prevents localized exothermic spikes and maintains a low concentration of the electrophile, thereby minimizing unwanted polyalkylation of primary amines.

  • Reaction : Attach a reflux condenser and heat the mixture to 60 °C. Monitor the reaction via TLC (typically 1:1 Hexane/Ethyl Acetate) or LC-MS. Complete consumption of the bromide usually occurs within 4–6 hours.

  • Quenching : Cool the reaction to room temperature. Quench by adding 15 mL of distilled water to dissolve inorganic salts.

  • Extraction : Transfer to a separatory funnel and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification : Purify the crude residue via silica gel flash chromatography (eluent gradient: Hexane to 70% Ethyl Acetate in Hexane) to afford the pure N-alkylated product.

Protocol B: Base-Promoted N-Alkylation for Aromatic Amines (Anilines)

Designed for less nucleophilic aromatic amines requiring harsher conditions [2][2].

Materials:

  • 4-(Bromomethyl)-2-methylquinoline (1.0 equiv, 1.0 mmol, 236 mg)

  • Substituted Aniline (1.5 equiv, 1.5 mmol)

  • Anhydrous

    
     or 
    
    
    
    (2.0 equiv, 2.0 mmol)
  • Anhydrous N,N-Dimethylformamide (DMF) (8 mL)

Step-by-Step Procedure:

  • Preparation : In a dried Schlenk flask, combine the substituted aniline and

    
     in 4 mL of anhydrous DMF. Stir at room temperature for 15 minutes. Causality: The use of DMF increases the solubility of the inorganic base and stabilizes the polar transition state of the 
    
    
    
    reaction.
  • Electrophile Addition : Add 4-(bromomethyl)-2-methylquinoline (dissolved in 4 mL DMF) dropwise to the mixture.

  • Reaction : Heat the reaction mixture to 80 °C. Due to the lower nucleophilicity of anilines, the reaction may require 12–18 hours. Monitor via LC-MS to confirm the disappearance of the starting material.

  • Workup : Cool to room temperature. Dilute the mixture with 30 mL of Ethyl Acetate and wash extensively with water (

    
     mL). Causality: Extensive aqueous washing is a self-validating step strictly required to partition and remove the high-boiling DMF solvent from the organic layer. Wash with brine (20 mL), dry over 
    
    
    
    , and concentrate.
  • Purification : Purify via column chromatography. If unreacted aniline co-elutes, a mild acidic wash (0.1 M HCl) during the extraction phase can be employed, provided the target quinoline product is not overly sensitive to protonation.

References

  • Source: PubMed Central (PMC)
  • 5-(Bromomethyl)
  • Concise Synthesis of 11H-Indolizino[1,2-b]quinolin-9-one by an Aryl-Aryl Coupling Reaction Using Pd Reagent Source: CLOCKSS URL
  • An efficient synthesis of benzo[b]benzofurano[2,3-e]-[1,6]naphthyridine-8-ones Source: RHHZ URL

Sources

Method

Synthesis of antimicrobial agents from 4-(Bromomethyl)-2-methylquinoline

Application Note: Synthesis and Evaluation of Antimicrobial Agents Derived from 4-(Bromomethyl)-2-methylquinoline Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Techni...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of Antimicrobial Agents Derived from 4-(Bromomethyl)-2-methylquinoline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel therapeutic pharmacophores. The quinoline ring system is a privileged scaffold in medicinal chemistry, historically validated by therapeutics ranging from antimalarials to broad-spectrum fluoroquinolones[1].

To bypass existing resistance mechanisms (such as efflux pump upregulation or target mutation), modern drug discovery often relies on the late-stage functionalization of activated quinoline intermediates. 4-(Bromomethyl)-2-methylquinoline represents a highly versatile electrophilic building block in this paradigm[2]. While the core quinoline ring can be synthesized via classical Doebner–von Miller condensations[1], the specific activation at the 4-position is typically achieved via the Wohl-Ziegler radical bromination of 2,4-dimethylquinoline using N-bromosuccinimide (NBS)[3]. The resulting benzylic bromide is highly susceptible to bimolecular nucleophilic substitution (SN2), allowing researchers to divergently synthesize ether-linked (O-alkylated) antimycobacterial agents[4] or nitrogen-linked (N-alkylated) broad-spectrum antibacterial agents[5].

Physicochemical Profiling of the Core Intermediate

Understanding the physicochemical nature of the starting material is critical for optimizing reaction conditions, particularly regarding solvent selection and base compatibility.

Table 1: Physicochemical Properties of 4-(Bromomethyl)-2-methylquinoline

PropertyValueStructural Consequence
Chemical Formula C11H10BrNForms the core lipophilic pharmacophore.
Molecular Weight 236.11 g/mol Ideal low-molecular-weight precursor for Lipinski-compliant drugs.
Reactivity Profile Highly electrophilicThe electron-withdrawing nature of the quinoline ring enhances the SN2 reactivity of the benzylic carbon[2].
Storage Conditions 2–8 °C, desiccatedSusceptible to slow hydrolysis into 4-(hydroxymethyl)-2-methylquinoline if exposed to atmospheric moisture.

Mechanistic SN2 Divergence Workflow

The synthetic utility of 4-(bromomethyl)-2-methylquinoline lies in its ability to undergo divergent SN2 pathways depending on the nucleophile introduced.

G A 4-(Bromomethyl)-2-methylquinoline (Core Electrophile) B Bimolecular Nucleophilic Substitution (SN2) A->B Activation via Benzylic Bromide C O-Alkylation Pathway (Phenols / Alcohols) B->C K2CO3, DMF, 60-80°C D N-Alkylation Pathway (Pyrazoles / Amines) B->D Et3N, THF, Reflux E Ether-Linked Quinolines (e.g., Oxetanyl-Quinolines) C->E F Nitrogen-Linked Quinolines (e.g., Pyrazolyl-Quinolines) D->F G Target: Mycobacterial ATP Synthase E->G Pathogen Inhibition H Target: Bacterial DNA Gyrase F->H Pathogen Inhibition

Figure 1: Divergent synthetic pathways from 4-(bromomethyl)-2-methylquinoline to antimicrobial agents.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of O-Alkylated Antimycobacterial Agents

This protocol details the etherification of 4-(bromomethyl)-2-methylquinoline with substituted phenols (e.g., oxetane-clubbed phenols) to generate potent inhibitors of mycobacterial ATP synthase[4].

  • Nucleophile Activation: Dissolve the substituted phenol (1.1 mmol) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It solvates cations but leaves the phenoxide anion unsolvated, drastically increasing its nucleophilicity and lowering the activation energy for the SN2 SN2 attack.

  • Base Deprotonation: Add anhydrous Potassium Carbonate (K2CO3) (2.0 mmol) and stir at room temperature for 30 minutes.

    • Causality: K2CO3 is a mild, non-nucleophilic base. It is strong enough to deprotonate the phenol but weak enough to prevent the degradation of the quinoline ring or unwanted E2 elimination of the benzylic bromide[4].

  • Electrophile Addition: Slowly add 4-(bromomethyl)-2-methylquinoline (1.0 mmol) to the reaction mixture.

  • Thermal Condensation: Elevate the temperature to 60–80 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) mobile phase.

  • Quenching & Precipitation (Self-Validation Step 1): Upon completion (typically 4–6 hours), pour the cooled mixture into 50 mL of crushed ice.

    • Causality: The highly hydrophobic ether-linked quinoline product will immediately precipitate out of the aqueous phase, while the unreacted K2CO3, KBr byproducts, and DMF remain safely dissolved in the water.

  • Spectroscopic Validation (Self-Validation Step 2): Filter, wash with cold water, and dry the precipitate. Confirm the structure via 1H NMR. The successful displacement of the bromide is validated by the disappearance of the benzylic -CH2Br singlet at ~4.8 ppm and the emergence of a new -CH2O- singlet shifted downfield to ~5.2 ppm[4].

Protocol B: Synthesis of N-Alkylated Broad-Spectrum Antibacterial Agents

This protocol outlines the N-alkylation of pyrazole derivatives to form nitrogen-linked quinolines, which exhibit potent activity against Gram-positive pathogens by disrupting DNA Gyrase/Topoisomerase IV complexes[5].

  • Reagent Solvation: Dissolve the pyrazole derivative (1.0 mmol) and 4-(bromomethyl)-2-methylquinoline (1.0 mmol) in 10 mL of anhydrous Tetrahydrofuran (THF).

  • Acid Scavenging: Add Triethylamine (Et3N) (1.5 mmol) dropwise to the solution.

    • Causality: As the secondary amine of the pyrazole attacks the benzylic carbon, hydrobromic acid (HBr) is generated. Et3N acts as a proton sponge to neutralize the HBr. Without this scavenger, the generated acid would protonate the remaining pyrazole nucleophile, halting the reaction prematurely[5].

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 8–12 hours under an inert nitrogen atmosphere to drive the substitution to completion.

  • Workup & Extraction (Self-Validation Step 1): Concentrate the mixture under reduced pressure. Partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO3.

    • Causality: The mildly basic aqueous wash removes the water-soluble triethylammonium bromide salt, leaving the purified free-base quinoline product in the organic DCM layer.

  • Spectroscopic Validation (Self-Validation Step 2): Purify via silica gel column chromatography. Confirm the SN2 transition via 1H NMR, noting the benzylic -CH2N- protons shifting to approximately 4.5 ppm[5].

Quantitative Antimicrobial Efficacy & SAR

The biological efficacy of the synthesized derivatives is heavily dependent on the nature of the nucleophile attached to the 4-methyl position. Ether-linked derivatives show exceptional selectivity for mycobacterial targets, whereas nitrogen-linked derivatives exhibit broader Gram-positive efficacy.

Table 2: Representative Antimicrobial Efficacy (MIC, µg/mL) of Synthesized Derivatives

Derivative ClassS. aureus (Gram +)E. coli (Gram -)M. tuberculosisPrimary Putative Target
O-Alkylated (e.g., Oxetanyl-phenoxy)12.5 - 25.050.0 - 100.03.41 - 12.23ATP Synthase[4]
N-Alkylated (e.g., Pyrazolyl)6.25 - 12.525.0 - 50.0> 50.0DNA Gyrase / Topo IV[5]

Note: Data synthesized from structural activity relationship (SAR) trends reported in literature utilizing the 2-methylquinoline scaffold[4],[5].

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Advances (via PubMed Central) URL:[Link]

  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents Source: ACS Omega URL:[Link]

  • Synthesis of New Pyrazole Derivatives Containing 2-Methylquinoline Ring System: A Novel Class of Potential Antimicrobial Agents Source: Chemical Science Transactions URL:[Link]

  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity Source: RSC Advances (via PubMed Central) URL:[Link]

Sources

Application

Application Note: Strategic Solvent Selection for Nucleophilic Substitution of Bromomethyl Quinolines

Executive Summary Bromomethyl quinolines are highly versatile electrophilic intermediates utilized extensively in the synthesis of complex pharmacophores, including antitubercular agents and kinase inhibitors[1]. The ben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromomethyl quinolines are highly versatile electrophilic intermediates utilized extensively in the synthesis of complex pharmacophores, including antitubercular agents and kinase inhibitors[1]. The benzylic carbon is highly activated by the electron-withdrawing quinoline core, making it an excellent substrate for bimolecular nucleophilic substitution (


)[2]. However, the basicity of the quinoline nitrogen and the activated nature of the benzylic protons introduce competing risks of intermolecular quaternization (dimerization) and elimination[3]. This application note provides a mechanistic framework and validated protocols for selecting the optimal solvent to maximize 

yields while suppressing off-target pathways.

Mechanistic Causality: The Role of the Solvent

The choice of solvent fundamentally dictates the transition state energy and the effective nucleophilicity of the attacking species[4].

Polar Aprotic Solvents (DMF, DMSO, MeCN)

Polar aprotic solvents possess high dielectric constants but lack hydrogen-bond donors. They effectively solvate counter-cations (e.g.,


, 

) via ion-dipole interactions while leaving nucleophilic anions "naked" and highly reactive[4][5]. This dramatic increase in nucleophilicity accelerates the

rate, allowing reactions to proceed at lower temperatures (60–80 °C or even ambient), which is critical for minimizing

carbocation formation and elimination pathways[3].
  • Acetonitrile (MeCN): Often the preferred starting point for neutral nucleophiles (such as primary and secondary amines) due to its balance of polarity and ease of removal during workup[2].

  • N,N-Dimethylformamide (DMF): Ideal for anionic nucleophiles (alkoxides, thiolates) or less reactive amines, as it strongly enhances nucleophilicity[1][5].

Polar Protic Solvents (EtOH, MeOH)

In polar protic solvents, nucleophilic anions are heavily solvated via hydrogen bonding, creating a bulky solvent shell that must be shed prior to reaching the transition state[6][7]. While this significantly reduces the


 reaction rate, protic solvents can be strategically utilized to attenuate overly reactive nucleophiles or when specific cascade cyclizations are desired[8].
Mitigating Side Reactions

Bromomethyl quinolines are prone to self-condensation (dimerization), where the basic quinoline nitrogen of one molecule attacks the bromomethyl group of another. To mitigate this, reactions must be run at optimized dilutions and strictly controlled temperatures[3].

Quantitative Data: Solvent Matrix

SolventClassificationDielectric Constant (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

)
Nucleophile StateRisk of EliminationRecommended Use Case
DMF Polar Aprotic36.7Unsolvated (Naked)HighAnionic nucleophiles (alkoxides, thiolates)[1][5]
MeCN Polar Aprotic37.5Unsolvated (Mild)ModerateNeutral amines, general purpose

[2]
DMSO Polar Aprotic46.7Unsolvated (Naked)HighBulky/weak nucleophiles requiring high temp[3][5]
EtOH Polar Protic24.5Solvated (Shielded)LowHighly reactive nucleophiles, cascade reactions[8]
THF Moderately Polar7.6Ion-pairedLowOrganometallic additions, mild substitutions

Decision Workflow

Workflow A Bromomethyl Quinoline Substrate B Determine Nucleophile Type A->B C Neutral Amines (1° or 2°) B->C N-Nucleophile D Charged Anions (Alkoxides / Thiolates) B->D O/S-Nucleophile E Acetonitrile (MeCN) Moderate Polarity, Easy Workup C->E F DMF or DMSO High Dielectric, Naked Anions D->F G Monitor for Side Reactions (Elimination / Dimerization) E->G F->G H Optimize: Lower Temp (0-25°C) & Dilute Concentration G->H If byproducts form

Decision tree for solvent selection in bromomethyl quinoline nucleophilic substitutions.

Self-Validating Experimental Protocols

Protocol A: Amine Alkylation in Acetonitrile (MeCN)

Objective: Synthesize aminomethylquinolines utilizing a neutral amine nucleophile. MeCN is selected to maintain solubility while allowing facile concentration[2].

Reagents:

  • Bromomethyl quinoline (1.0 equiv)

  • Amine nucleophile (1.2 - 1.5 equiv)

  • 
     (anhydrous, finely powdered, 2.0 equiv)
    
  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, suspend

    
     in anhydrous MeCN (0.1 M relative to the electrophile). Causality: 
    
    
    
    acts as a heterogeneous acid scavenger to prevent protonation of the nucleophilic amine by the HBr byproduct, ensuring the amine remains in its active, nucleophilic state[1].
  • Nucleophile Addition: Add the amine nucleophile to the suspension and stir at room temperature for 10 minutes.

  • Electrophile Addition (Critical Step): Dissolve the bromomethyl quinoline in a minimal volume of MeCN and add it dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing the kinetic probability of intermolecular dimerization[3].

  • Reaction & Validation: Stir the mixture at room temperature to 60 °C (depending on amine steric hindrance). Monitor via TLC (typically Hexanes/EtOAc). Self-Validation: The heterogeneous

    
     will remain largely undissolved. The reaction is complete when the UV-active bromomethyl quinoline spot is fully consumed, replaced by a more polar, often fluorescent, product spot.
    
  • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel chromatography.

Protocol B: Thiolate/Alkoxide Substitution in DMF

Objective: Synthesize ether or thioether derivatives using anionic nucleophiles. DMF is selected to maximize the nucleophilicity of the anion by solvating the counter-cation[5].

Reagents:

  • Bromomethyl quinoline (1.0 equiv)

  • Thiol or Alcohol (1.1 equiv)

  • 
     (60% dispersion in mineral oil, 1.2 equiv) or 
    
    
    
    (1.5 equiv)
  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Anion Generation: In a dried flask under argon, suspend

    
     in anhydrous DMF (0.1 M) and cool to 0 °C. Slowly add the thiol or alcohol. Stir for 30 minutes until hydrogen gas evolution ceases. Causality: Complete deprotonation is required to generate the highly reactive "naked" anion in DMF[4][5].
    
  • Electrophile Addition: Dissolve the bromomethyl quinoline in a small amount of DMF and add dropwise at 0 °C. Causality: DMF accelerates the

    
     rate so significantly that ambient temperatures can lead to elimination. Cooling to 0 °C suppresses these higher-activation-energy side reactions[3].
    
  • Reaction & Validation: Allow the reaction to slowly warm to room temperature over 2 hours. Self-Validation: The reaction mixture often changes color upon addition of the electrophile. Complete consumption of the starting material on TLC confirms the rapid kinetics typical of DMF-mediated

    
     reactions.
    
  • Workup (DMF Removal): Quench the reaction carefully with saturated aqueous

    
    . Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).
    
  • Phase Washing (Critical Step): Wash the combined organic layers with a 5% aqueous

    
     solution (4 times). Causality: DMF is highly miscible with organic solvents. Aqueous 
    
    
    
    specifically coordinates DMF, pulling it into the aqueous phase and ensuring the isolated organic product is free of high-boiling solvent contamination.
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo before final purification.
    

References

  • [2] BenchChem Technical Support Team. 5-(Bromomethyl)quinoline | 1260796-73-3 - Benchchem. benchchem.com. 2

  • [3] BenchChem Technical Support Team. 2-Bromo-4-(bromomethyl)quinoline | Benchchem. benchchem.com. 3

  • [5] Portland State University. Chapter 8 Notes: Nucleophilic Substitution and Elimination. pdx.edu.5

  • [8] Clockss. A general synthesis of novel quinoline-based isoindolin-1-one derivatives. clockss.org. 8

  • [6] Syamaprasad College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2. spcmc.ac.in. 6

  • [4] King Saud University. Nucleophilic Substitution Reactions. ksu.edu.sa. 4

  • [7] Chemistry LibreTexts. Nucleophilicity and Solvent Effects. libretexts.org. 7

  • [1] NIH. Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. nih.gov. 1

Sources

Method

Application Note: Design, Synthesis, and Validation of Quinoline-Based Fluorescent Chemosensors

Executive Summary The accurate detection of heavy metal ions (e.g., Zn²⁺, Hg²⁺, Cu²⁺) and biologically relevant anions is a critical requirement in environmental monitoring and clinical diagnostics. Among the diverse arr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate detection of heavy metal ions (e.g., Zn²⁺, Hg²⁺, Cu²⁺) and biologically relevant anions is a critical requirement in environmental monitoring and clinical diagnostics. Among the diverse array of fluorophores available, the quinoline scaffold has emerged as a privileged structure in supramolecular chemistry. Its excellent photophysical stability, inherent biocompatibility, and synthetic versatility make it an ideal candidate for developing highly selective fluorescent chemosensors.

This application note provides an authoritative, end-to-end guide on the mechanistic design, synthesis, and biological validation of quinoline-based fluorescent probes, moving beyond basic procedures to explore the causality and self-validating logic required for robust sensor development.

Mechanistic Rationale: The Photophysics of Quinoline

The efficacy of a quinoline chemosensor relies on the precise engineering of its photophysical pathways. In the unbound (apo) state, the fluorescence of the quinoline core is typically quenched via Photoinduced Electron Transfer (PET) . The nitrogen atom of the quinoline ring, or an adjacent amine/imine receptor, acts as an electron donor, transferring an electron to the excited fluorophore and facilitating non-radiative decay[1].

Upon the introduction of a target analyte (e.g., a transition metal ion), the lone pair electrons of the receptor coordinate with the metal. This coordination lowers the HOMO energy level of the donor, effectively blocking the PET process. Concurrently, the formation of a rigid metal-ligand chelate restricts intramolecular rotation, minimizing energy loss through vibrational relaxation. This dual-action mechanism is known as Chelation-Enhanced Fluorescence (CHEF) , resulting in a dramatic "Turn-On" emission signal[2]. In specific designs, such as 8-hydroxyquinoline derivatives, binding can also trigger Excited-State Intramolecular Proton Transfer (ESIPT) coupled with Aggregation-Induced Emission (AIE) , further amplifying the signal-to-noise ratio.

Mechanism cluster_0 Apo-Probe (Free State) cluster_1 Bound State (Metal Complex) Apo Quinoline Probe (Fluorophore-Receptor) PET PET Process Active Non-Radiative Decay Apo->PET Excitation (UV) Complex Probe-Metal Complex (Rigid Structure) Apo->Complex Coordination CHEF CHEF / ESIPT / AIE Strong Fluorescence Emission Complex->CHEF Excitation (UV) Metal Target Analyte (e.g., Zn²⁺, Hg²⁺) Metal->Complex Binding

Figure 1: Mechanism of quinoline chemosensors transitioning from PET quenching to CHEF emission.

Comparative Landscape of Recent Quinoline Probes

Recent literature from 2025 and 2026 highlights the adaptability of the quinoline core across various targets. Table 1 summarizes the quantitative performance of state-of-the-art quinoline chemosensors.

Table 1: Comparative Performance of Quinoline-Based Chemosensors

Probe DesignationTarget AnalyteLimit of Detection (LOD)Operating MechanismPrimary ApplicationReference
QP2 Zn²⁺Sub-micromolarESIPT + AIE (Turn-On)Plant & Live Cell Imaging
QDTD Zn²⁺0.27 μMCHEF (Turn-On)Zebrafish In Vivo Imaging[2]
HMQC Hg²⁺1.47 nMDual-Mode FluorescenceWater Quality Assessment[3]
CQHC F⁻5.52 nMDeprotonation (N-H)Molecular Logic Gates[4]
QPT / QBT Fe³⁺, Cu²⁺MicromolarFluorescence QuenchingBiological Buffer Systems[1]

Standardized Protocol: Synthesis & Validation of a Zn²⁺-Selective Probe

The following protocol details the synthesis and validation of a representative 8-hydroxyquinoline Schiff-base probe (analogous to the QP2 sensor).

Workflow S1 1. Probe Synthesis Schiff-base Condensation S2 2. Structural Validation NMR, HRMS, FT-IR S1->S2 S3 3. Optical Titration UV-Vis & Fluorescence S2->S3 S4 4. Bio-Application Live Cell Imaging S3->S4

Figure 2: Standardized end-to-end workflow for the development and validation of chemosensors.

Chemical Synthesis (Schiff-Base Condensation)
  • Objective : Synthesize the apo-probe via a high-yield condensation reaction.

  • Causality : Utilizing absolute ethanol as a protic solvent facilitates the nucleophilic attack of the hydrazine on the aldehyde. Refluxing the mixture ensures thermodynamic control, driving the equilibrium toward the highly stable E-imine isomer, which is crucial for predictable metal coordination geometry.

Step-by-Step Procedure:

  • Dissolve 1.0 mmol of 8-hydroxyquinoline-2-carbaldehyde and 1.0 mmol of 2-hydrazinylpyridine in 10 mL of absolute ethanol.

  • Reflux the mixture at 90 °C for 2 hours. Maintain an inert N₂ atmosphere to prevent oxidative degradation of the hydrazine precursor.

  • Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

  • Cool the reaction flask to room temperature. Collect the resulting precipitate via vacuum filtration.

  • Wash the crude product with cold ethanol and dry under vacuum to yield light yellow acicular crystals.

Self-Validation Checkpoint (Structural Integrity): Perform ¹H NMR (in DMSO-d₆). The complete disappearance of the aldehyde proton signal (~10.0 ppm) and the emergence of a sharp imine (-CH=N-) singlet (~8.5–9.0 ppm) confirms successful condensation. The retention of the broad hydroxyl (-OH) peak confirms the coordination site remains intact.

Spectroscopic Titration & Stoichiometry (Job's Plot)
  • Objective : Quantify the sensor's affinity, Limit of Detection (LOD), and binding ratio.

  • Causality : Titrations must be performed in a semi-aqueous environment (e.g., DMSO/HEPES buffer, pH 7.4) to mimic physiological conditions, prevent probe aggregation, and ensure the relevance of the LOD for biological applications[1].

Step-by-Step Procedure:

  • Prepare a 10 μM stock solution of the synthesized probe in a DMSO/HEPES buffer (v/v = 1:9, pH 7.4).

  • UV-Vis Titration : Incrementally add the target Zn²⁺ ion (0 to 5 equivalents) while recording absorption spectra.

    • Validation Checkpoint: Identify an isosbestic point. A clean isosbestic point indicates a direct, two-state conversion from the free probe to the metal complex without the formation of stable intermediates[2].

  • Fluorescence Titration : Excite the sample at the isosbestic wavelength. Record emission spectra upon incremental Zn²⁺ addition to calculate the LOD based on the 3σ/k method.

  • Job's Plot Analysis : Prepare a series of solutions where the total concentration of [Probe] +[Zn²⁺] is kept constant, but the molar fraction varies from 0 to 1. Plot the fluorescence emission intensity against the molar fraction.

    • Validation Checkpoint: A maximum intensity peak at a molar fraction of 0.5 mathematically proves a 1:1 binding stoichiometry. A peak at 0.66 indicates a 1:2 (Probe:Metal) complex[1].

In Vitro Bioimaging (HeLa Cells)
  • Objective : Validate the probe's membrane permeability and intracellular tracking capability.

  • Causality : Pre-incubation with the apo-probe followed by metal ion exposure allows for real-time visualization of the "Turn-On" mechanism within the complex cellular matrix, proving the probe is not quenched by competing intracellular biomolecules.

Step-by-Step Procedure:

  • Seed HeLa cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37 °C (5% CO₂).

  • Wash the cells thrice with PBS and incubate with the quinoline probe (5 μM) for 30 minutes.

  • Wash thoroughly with PBS to remove any extracellular background fluorescence.

  • Incubate the cells with the target metal ion (e.g., ZnCl₂, 10 μM) for 20 minutes.

  • Image the cells using a Confocal Laser Scanning Microscope (CLSM) with appropriate excitation/emission filters.

Troubleshooting & Optimization

  • High Background Fluorescence in Apo-State : Indicates incomplete PET quenching.

    • Solution: Redesign the receptor moiety to lower the HOMO energy level of the donor, or introduce electron-withdrawing groups to the quinoline core to stabilize the ground state.

  • Poor Aqueous Solubility : A common issue for planar aromatic systems.

    • Solution: Introduce hydrophilic functional groups (e.g., sulfonates, PEG chains) to the periphery of the molecule, or increase the organic co-solvent ratio (up to 50% DMSO or THF) during preliminary in vitro testing[1].

  • Interference from Competing Ions : For example, Cd²⁺ frequently interferes with Zn²⁺ sensing due to similar charge densities.

    • Solution: Fine-tune the cavity size of the coordination sphere utilizing steric hindrance (e.g., adding bulky methyl groups near the binding pocket) to exclusively accommodate the ionic radius of the target analyte.

References

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arab Journal of Chemistry (2025). URL:[Link]

  • [1] Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. ACS Omega (2020). URL:[Link]

  • [2] Fluorescent determination of zinc by a quinoline-based chemosensor in aqueous media and zebrafish. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2019). URL:[Link]

  • [4] Selective fluoride ion sensing using novel quinoline chemosensor insights into kinetics and molecular logic gate functions. Scientific Reports (2025). URL:[Link]

  • [3] Novel Quinoline Chemosensor with Dual-Mode Fluorescence and DFT-Backed Mechanism for Mercury(II) Sensing. Journal of Fluorescence (2026). URL:[Link]

Sources

Application

Application Note: High-Efficiency Functionalization of Thiols Using 4-(Bromomethyl)-2-methylquinoline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Self-Validating Protocols Introduction & Mechanistic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Self-Validating Protocols

Introduction & Mechanistic Rationale

The selective functionalization of sulfhydryl (-SH) groups is a cornerstone of modern bioconjugation, analytical derivatization, and pharmacophore development. Among the arsenal of alkylating agents, 4-(Bromomethyl)-2-methylquinoline (CAS: 864779-06-6) stands out as a highly effective bifunctional reagent. It acts simultaneously as a robust electrophile for covalent attachment and as a fluorescent/UV-active tag for downstream detection.

As a Senior Application Scientist, I approach thiol derivatization not merely as a mixing of reagents, but as a precise manipulation of chemical kinetics. The reaction relies on a classic bimolecular nucleophilic substitution (


). The bromomethyl group (

) attached to the quinoline ring is highly activated; the adjacent aromatic system stabilizes the transition state, making it exceptionally susceptible to nucleophilic attack by thiolate anions [1].

The quinoline scaffold itself is a "privileged structure" in medicinal chemistry and analytical sciences. Upon conjugation, the resulting thioether linkage is highly stable, and the quinoline moiety imparts strong fluorescent properties (typically exhibiting a large Stokes shift), which is critical for high-sensitivity HPLC-FLD or LC-MS workflows [2].

Mechanism Thiol Free Thiol (R-SH) Target Molecule Base Mild Base (pH 7.5-8.5) Deprotonation Thiol->Base Thiolate Thiolate Anion (R-S⁻) Strong Nucleophile Base->Thiolate Transition S_N2 Transition State Bromide Displacement Thiolate->Transition Nucleophilic Attack Reagent 4-(Bromomethyl)-2-methylquinoline Electrophilic Probe Reagent->Transition Electrophile Product Thioether Conjugate Fluorescent/Stable Transition->Product -Br⁻

S_N2 mechanism of thiol alkylation by 4-(Bromomethyl)-2-methylquinoline.

Reaction Dynamics & Causality

To achieve


 conversion without off-target side reactions, the chemical environment must be strictly controlled.
  • pH Optimization: The pKa of a typical biological thiol (like cysteine) is approximately 8.3. The reaction buffer must be maintained between pH 7.5 and 8.5 to ensure a sufficient population of the highly nucleophilic thiolate anion (

    
    ) without deprotonating primary amines (pKa ~9.5–10.5), which would lead to off-target alkylation [3].
    
  • Choice of Reducing Agent: Thiols rapidly oxidize into disulfides in ambient air. A reducing agent is mandatory. Tris(2-carboxyethyl)phosphine (TCEP) is strictly required over Dithiothreitol (DTT) or

    
    -mercaptoethanol (BME). DTT and BME contain free thiols that will competitively consume the 4-(Bromomethyl)-2-methylquinoline, completely quenching the reaction before your target is labeled. TCEP is thiol-free and functions perfectly across a broad pH range.
    
  • Solvent Considerations: 4-(Bromomethyl)-2-methylquinoline is highly lipophilic. It must be prepared as a stock solution in a polar aprotic solvent like Acetonitrile (ACN) or Dimethylformamide (DMF) to prevent precipitation when introduced to aqueous biological buffers [4].

Quantitative Data Summary
ParameterOptimal Range / ValueMechanistic Consequence
Optimal pH 7.5 – 8.5Balances thiolate formation while preventing primary amine alkylation.
Molar Excess of Reagent 5x to 10xEnsures pseudo-first-order kinetics; drives the reaction to completion.
Incubation Temp. 25°C to 37°CAccelerates

displacement without degrading heat-sensitive targets.
Fluorescence Excitation ~320 - 340 nmCorresponds to the

transition of the quinoline aromatic system.
Fluorescence Emission ~420 - 450 nmProvides a strong signal-to-noise ratio for HPLC-FLD detection.

Experimental Protocols

The following protocols are designed as self-validating systems . In analytical chemistry, blind faith in a reaction's completion is a critical vulnerability. Therefore, these workflows incorporate built-in validation steps to empirically prove success.

Workflow Prep 1. Reduction Add TCEP Buffer 2. pH Adjustment Borate Buffer pH 8.0 Prep->Buffer React 3. Alkylation Add Reagent (37°C) Buffer->React Quench 4. Quenching Add 1% TFA React->Quench Verify 5. Validation Ellman's Assay & LC-MS Quench->Verify

Step-by-step workflow for thiol functionalization and self-validation.

Protocol A: Fluorescent Derivatization of Low-Molecular-Weight Thiols (e.g., Glutathione) for HPLC

Objective: Quantitatively tag free thiols in a biological matrix for sensitive fluorescence detection.

Materials:

  • Sample containing target thiols (e.g., cell lysate).

  • Derivatization Buffer: 100 mM Sodium Borate, 1 mM EDTA, pH 8.0.

  • Reducing Agent: 100 mM TCEP hydrochloride in water.

  • Reagent Stock: 50 mM 4-(Bromomethyl)-2-methylquinoline in anhydrous Acetonitrile.

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water.

Step-by-Step Methodology:

  • Reduction: Aliquot 100 µL of the sample into a microcentrifuge tube. Add 10 µL of the 100 mM TCEP solution. Vortex and incubate at room temperature for 15 minutes. (Causality: EDTA chelates trace metals that catalyze thiol oxidation; TCEP reduces any existing disulfides).

  • Buffering: Add 400 µL of Derivatization Buffer to ensure the pH is locked at ~8.0.

  • Alkylation: Add 50 µL of the 50 mM 4-(Bromomethyl)-2-methylquinoline stock solution. Vortex immediately to prevent localized precipitation.

  • Incubation: Protect from light (to prevent photobleaching of the quinoline) and incubate at 37°C for 30 minutes.

  • Quenching: Add 20 µL of 10% TFA. (Causality: Dropping the pH below 4.0 rapidly protonates any remaining thiolates back to thiols, instantly halting the

    
     reaction. It also ion-pairs the quinoline nitrogen, sharpening chromatographic peaks).
    
  • Analysis: Centrifuge at 14,000 x g for 5 minutes to pellet any precipitated proteins. Inject the supernatant into the HPLC-FLD (Ex: 330 nm, Em: 420 nm).

Protocol B: Site-Selective Peptide Bioconjugation

Objective: Introduce a quinoline pharmacophore to a cysteine-containing peptide for drug development.

Step-by-Step Methodology:

  • Peptide Solubilization: Dissolve the peptide at 1 mg/mL in 50 mM Phosphate Buffer, pH 7.4.

  • Reduction: Add a 5-fold molar excess of TCEP. Incubate for 20 minutes.

  • Conjugation: Add a 10-fold molar excess of 4-(Bromomethyl)-2-methylquinoline (dissolved in DMF). Ensure the final DMF concentration does not exceed 10% v/v to prevent peptide denaturation.

  • Incubation: React for 2 hours at room temperature with gentle agitation.

  • Purification: Remove excess reagent using a size-exclusion desalting column (e.g., Sephadex G-25) or via preparative RP-HPLC.

The Self-Validating System: Proving Reaction Completion

To ensure the trustworthiness of your conjugation, you must empirically prove that all free thiols have been consumed. We utilize Ellman’s Reagent (DTNB) as an orthogonal validation tool.

Validation Protocol:

  • Take a 20 µL aliquot of your reaction mixture prior to the quenching step (Step 5 in Protocol A, or Step 4 in Protocol B).

  • Add it to 980 µL of Ellman’s Assay Buffer (0.1 M Sodium Phosphate, pH 8.0, containing 0.1 mM DTNB).

  • Incubate for 5 minutes and measure absorbance at 412 nm.

  • Interpretation: DTNB reacts with free thiols to release TNB

    
    , a yellow compound with a high extinction coefficient at 412 nm. If your alkylation was successful, the absorbance at 412 nm will be near baseline (identical to a blank). If the solution turns yellow, unreacted thiols remain, indicating that your 4-(Bromomethyl)-2-methylquinoline reagent was either degraded, precipitated, or added in insufficient excess.
    

References

  • Benchchem. 5-(Bromomethyl)quinoline | 1260796-73-3 - Benchchem. Explains the nucleophilic substitution mechanism of bromomethylquinolines with thiols and their utility as versatile synthetic intermediates.1

  • ResearchGate. Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. Details the photophysical properties, excitation/emission wavelengths, and fluorescence quantum yields of functionalized quinoline derivatives. 2

  • Thieme E-Books & E-Journals. Product Class 3: Quinolines. Provides authoritative grounding on the chemical properties, synthesis, and reactivity of quinoline derivatives, including the displacement of halogens by thiolate anions. 3

  • ChemicalBook. 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2. Outlines the physical properties, solubility considerations, and general synthesis of bromomethyl quinolone derivatives used in pharmaceutical applications. 4

Sources

Method

Application Note: Regioselective Synthesis of 4-(Bromomethyl)-2-methylquinoline via Dehydroxylative Bromination

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers. Document Type: Advanced Protocol & Mechanistic Guide Context and Mechanistic Rationale 4-(Bromomethyl)-2-methylquinoline is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers. Document Type: Advanced Protocol & Mechanistic Guide

Context and Mechanistic Rationale

4-(Bromomethyl)-2-methylquinoline is a highly valuable electrophilic building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic pharmacophores, including highly potent Phosphodiesterase 10A (PDE10A) inhibitors used in neurological research[1].

A common pitfall in the synthesis of this intermediate is attempting a direct Wohl-Ziegler radical bromination of 2,4-dimethylquinoline using N-bromosuccinimide (NBS). Because both the C2-methyl and C4-methyl groups possess benzylic character, radical bromination lacks absolute regioselectivity. This thermodynamic and kinetic competition inevitably yields an intractable mixture of 2-(bromomethyl), 4-(bromomethyl), and over-brominated (dibromomethyl) byproducts that are notoriously difficult to separate via standard column chromatography[2].

The Solution: To establish a self-validating, high-fidelity system, this protocol bypasses radical chemistry entirely. Instead, we utilize (2-methylquinolin-4-yl)methanol as the precursor. By subjecting the primary alcohol to a nucleophilic aliphatic substitution (


) using Phosphorus Tribromide (

), we achieve absolute regiocontrol. The reaction proceeds cleanly, converting the hydroxyl group to a bromide without perturbing the C2-methyl group.
Workflow & Mechanistic Logic

G cluster_0 Suboptimal Pathway (Poor Regiocontrol) cluster_1 Optimized Pathway (Absolute Regiocontrol) A 2,4-Dimethylquinoline B NBS, Radical Initiator (Wohl-Ziegler) A->B C Mixture of 2-bromo, 4-bromo, & dibrominated products B->C D (2-Methylquinolin-4-yl)methanol E PBr3, DCM, 0°C (Dehydroxylative Bromination) D->E F 4-(Bromomethyl)-2-methylquinoline (Target) E->F

Mechanistic logic: Dehydroxylative bromination vs. direct radical bromination.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometric ratios designed to ensure complete conversion while minimizing the formation of phosphorus-containing byproducts.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
(2-Methylquinolin-4-yl)methanol 173.211.001.73 g (10.0 mmol)Starting Material
Phosphorus Tribromide (

)
270.701.101.04 mL (11.0 mmol)Brominating Agent
Dichloromethane (DCM), Anhydrous 84.93-30.0 mLSolvent
Saturated

(aq)
84.01-50.0 mLQuench / Neutralization

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes the underlying causality to ensure the operator understands why a specific action is taken, allowing for real-time troubleshooting.

Step 1: System Preparation
  • Glassware: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Atmosphere: Purge the flask with dry Argon or Nitrogen for 5 minutes.

    • Causality:

      
       is highly sensitive to moisture, rapidly hydrolyzing to form phosphorous acid (
      
      
      
      ) and corrosive hydrogen bromide (
      
      
      ) gas, which depletes the active reagent and lowers the yield.
Step 2: Reagent Solvation and Cooling
  • Add 1.73 g (10.0 mmol) of (2-methylquinolin-4-yl)methanol to the flask.

  • Inject 30 mL of anhydrous Dichloromethane (DCM) via syringe to dissolve the substrate.

  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

    • Causality: The reaction between the primary alcohol and

      
       is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of undesired ether byproducts caused by intermolecular condensation.
      
Step 3: Dehydroxylative Bromination
  • Using a dry, gas-tight syringe, add 1.04 mL (11.0 mmol) of

    
     dropwise over a period of 15 minutes.
    
  • Observe the reaction. A precipitate may initially form (the intermediate phosphite ester/hydrobromide salt of the quinoline).

  • Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20–25 °C). Stir continuously for 2 hours.

    • Causality: Warming to room temperature provides the necessary activation energy to drive the

      
       displacement of the phosphite leaving group by the bromide ion.
      
Step 4: Analytical Validation (In-Process Control)
  • Withdraw a 10 µL aliquot of the reaction mixture and quench it in 0.5 mL of saturated

    
     and 0.5 mL of Ethyl Acetate (EtOAc).
    
  • Spot the organic layer on a Silica Gel 60 F254 TLC plate alongside the starting material. Elute using a solvent system of DCM:MeOH (95:5).

  • Validation Check: The starting alcohol will appear as a lower

    
     spot (more polar). The target bromide will migrate significantly higher. Proceed to workup only when the starting material spot is completely absent.
    
Step 5: Quenching and Workup
  • Re-cool the reaction flask to 0 °C.

  • Slowly add 20 mL of ice-cold water, followed by the dropwise addition of 50 mL of saturated aqueous Sodium Bicarbonate (

    
    ) until the aqueous phase reaches a pH of ~8.
    
    • Causality:

      
       quenching is violently exothermic and releases 
      
      
      
      gas. The
      
      
      neutralizes the generated acid and free-bases the quinoline nitrogen, ensuring the product partitions entirely into the organic phase rather than remaining water-soluble as a hydrobromide salt.
  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Combine the organic layers and wash with brine (30 mL) to remove residual water and salts.

  • Dry the organic phase over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure (rotary evaporation) to yield the crude product.
    
Step 6: Isolation and Storage
  • If necessary, purify the crude material via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford pure 4-(Bromomethyl)-2-methylquinoline.

  • Storage: Store the purified solid in an amber vial under argon at -20 °C.

    • Causality: Benzylic bromides on electron-deficient heterocycles are susceptible to slow hydrolysis or self-alkylation over time when exposed to light, moisture, or heat.

References

  • Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate. PMC / NIH.[1]

  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. PMC / NIH.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis &amp; Degradation of 4-(Bromomethyl)-2-methylquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the rapid degradation of 4-(Bromomethyl)-2-methylquinoline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the rapid degradation of 4-(Bromomethyl)-2-methylquinoline. This bifunctional building block is notoriously unstable on the benchtop. This guide provides field-proven, mechanistically grounded troubleshooting protocols to prevent hydrolysis and self-polymerization during storage and handling.

Section 1: The Mechanistic Root of the Problem (FAQ)

Q1: Why does 4-(Bromomethyl)-2-methylquinoline degrade so rapidly on the benchtop? Answer: The instability is twofold, driven by the molecule's bifunctional nature.

  • Hydrolysis: The bromomethyl group is highly electrophilic. The quinoline ring stabilizes the developing positive charge at the benzylic position, making it exceptionally prone to nucleophilic attack by ambient moisture. This yields 4-(hydroxymethyl)-2-methylquinoline and hydrobromic acid (HBr).

  • Self-Alkylation: The molecule contains both a basic quinoline nitrogen (a nucleophile) and a bromomethyl group (an electrophile). This triggers intermolecular self-alkylation (a Menschutkin-type reaction), forming insoluble quaternary ammonium oligomers. Consequently, these compounds act as potent alkylating agents and are highly prone to 1[1]. Due to this intrinsic instability, such intermediates often 2 if left neat at room temperature[2].

Q2: How can I visually or analytically confirm if my batch has degraded? Answer: Visually, the pure compound is typically a pale yellow or white solid. Degradation often manifests as a color change to dark orange or brown, accompanied by a loss of solubility in non-polar solvents (due to the formation of polar oligomeric salts). Analytically,


H NMR is the self-validating standard. The intact bromomethyl protons typically appear as a sharp singlet around 4.7–4.9 ppm. Hydrolysis shifts this peak upfield, while self-alkylation creates broad, complex downfield signals due to the quaternary nitrogen.

Table 1: Analytical Markers of Degradation

Compound StateVisual AppearanceSolubility (DCM/Ether)

H NMR Marker (Benzylic

)
Pure Intact Reagent Pale yellow/white solidHighSharp singlet, ~4.7-4.9 ppm
Hydrolyzed Product Sticky yellow solidModerateShifted singlet, ~5.1-5.3 ppm (with OH)
Polymerized (Self-Alkylated) Dark orange/brown solidInsolubleBroad multiplets, >5.5 ppm

Section 2: Stabilization Strategies

Q3: Should I store this compound as a free base or a salt? Answer: For long-term storage, it is highly recommended to store 4-(Bromomethyl)-2-methylquinoline as its hydrobromide (HBr) salt. Protonation of the quinoline nitrogen neutralizes its nucleophilicity, entirely shutting down the self-alkylation pathway. While this does not prevent hydrolysis from external moisture, it eliminates the intrinsic autodegradation mechanism. Utilizing the hydrobromide salt of bromomethylquinolines is a proven, authoritative standard in medicinal chemistry to 3 during complex syntheses[3].

Pathways A 4-(Bromomethyl)-2-methylquinoline (Free Base) C Hydrolysis Product A->C Nucleophilic Attack E Quaternary Oligomers A->E Intermolecular Attack G HBr Salt (Stable Form) A->G Addition of Acid B Ambient Moisture B->C D Self-Alkylation D->E F Protonation (HBr) F->G

Degradation pathways of bromomethylquinoline and stabilization via HBr salt formation.

Section 3: Standard Operating Procedures (SOPs)

Q4: What is the exact protocol for storing and handling the free base if I cannot use the HBr salt? Answer: If your synthetic workflow strictly requires the free base, you must employ rigorous moisture and light exclusion. The following self-validating protocol ensures the integrity of the reagent.

Protocol 1: Anhydrous Aliquoting and Storage of Free Base Causality Note: We aliquot the bulk material into single-use vials to prevent repeated freeze-thaw cycles and the continuous introduction of atmospheric moisture, which exponentially accelerates hydrolysis.

  • Preparation: Dry amber glass vials (for light protection) and PTFE-lined caps in an oven at 120°C for at least 4 hours. Cool them in a desiccator over anhydrous

    
    .
    
  • Atmosphere Control: Transfer the bulk 4-(Bromomethyl)-2-methylquinoline into a glovebox purged with high-purity Argon (

    
     ppm 
    
    
    
    and
    
    
    ).
  • Aliquoting: Weigh out single-experiment quantities (e.g., 100–500 mg) into the pre-dried amber vials.

  • Sealing: Seal the vials tightly with the PTFE-lined caps while still under Argon. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Storage: Store the sealed vials in a secondary container (e.g., a desiccator jar containing silica gel) at -20°C or -80°C.

  • Usage (Self-Validation): Before use, allow the vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the reagent, instantly initiating hydrolysis.

Workflow S1 Dry Amber Vials (120°C) S2 Transfer to Argon Glovebox S1->S2 S3 Aliquot Single Use Quantities S2->S3 S4 Seal & Parafilm Under Argon S3->S4 S5 Store at -20°C in Desiccator S4->S5

Step-by-step workflow for the anhydrous aliquoting and storage of moisture-sensitive reagents.

Q5: How do I recover the free base from the HBr salt immediately before my reaction? Answer: To utilize the stable HBr salt in a nucleophilic substitution reaction, you must liberate the free base in situ or immediately prior to use to prevent polymerization.

Protocol 2: Free Base Liberation

  • Suspend the 4-(Bromomethyl)-2-methylquinoline hydrobromide salt in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or THF) under an argon atmosphere.

  • Cool the suspension to 0°C using an ice bath to suppress any transient self-alkylation during the neutralization phase.

  • Add 1.05 equivalents of a non-nucleophilic, hindered base, such as N,N-Diisopropylethylamine (DIPEA).

  • Stir for 15 minutes. The dissolution of the suspension indicates the successful liberation of the free base.

  • Immediately add your target nucleophile to the reaction mixture to consume the electrophile before self-alkylation can occur.

References

  • Title: 5-(Bromomethyl)
  • Source: nih.
  • Title: Synthesis of Quinolizidine-based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)

Sources

Optimization

Technical Support Center: Troubleshooting NBS Removal in Quinoline Bromination Workups

Overview & Mechanistic Context N-Bromosuccinimide (NBS) is a highly effective, easy-to-handle reagent for the electrophilic or radical bromination of quinoline derivatives[1]. However, the post-reaction matrix is chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

N-Bromosuccinimide (NBS) is a highly effective, easy-to-handle reagent for the electrophilic or radical bromination of quinoline derivatives[1]. However, the post-reaction matrix is chemically complex, typically containing unreacted NBS, the succinimide byproduct, hydrobromic acid (HBr), and the basic quinoline product itself.

As an Application Scientist, it is critical to understand the causality behind the workup steps. Treating a quinoline bromination like a standard neutral reaction often leads to three major failure modes:

  • Elemental sulfur precipitation during the quench[2].

  • Catastrophic yield loss due to quinoline protonation[1].

  • Chromatographic failure due to succinimide co-elution[3].

This guide provides a self-validating protocol to neutralize the reactive excess NBS, free-base the quinoline, and selectively partition the impurities into the aqueous phase.

Optimized Workup Workflow

G Start Crude Reaction Mixture (Brominated Quinoline, NBS, Succinimide, HBr) Cool Cool to 0-5°C (Minimizes Exotherm) Start->Cool Quench Add 10% Aq. Na2SO3 (Reduces NBS to Succinimide) Cool->Quench Neutralize Add Sat. Na2CO3 (pH > 8) (Free-bases Quinoline & Deprotonates Succinimide) Quench->Neutralize Extract Extract with DCM or EtOAc Neutralize->Extract Phase Phase Separation Extract->Phase Org Organic Layer (Brominated Quinoline Product) Phase->Org Retain Aq Aqueous Layer (Succinimide Salt, NaBr, Na2SO4) [DISCARD] Phase->Aq Discard

Figure 1: Optimized post-reaction workup workflow for NBS-mediated quinoline bromination.

Quantitative Comparison: Choosing the Right Quenching Agent

Quenching is a mandatory first step to neutralize the reactive excess NBS before concentration or extraction[3]. While sodium thiosulfate is a common reducing agent, its use in quinoline bromination requires careful consideration of the reaction's pH.

Quenching AgentChemical FormulaSolution pHRisk of Sulfur (S₈) FormationSuitability for Acidic Quinoline Mixtures
Sodium Thiosulfate Na₂S₂O₃NeutralHigh (Disproportionates in acid)Poor (Unless neutralized prior to quench)
Sodium Sulfite Na₂SO₃Slightly BasicZero Excellent (Preferred choice)
Sodium Bisulfite NaHSO₃AcidicZero Moderate (Requires heavy basic workup later)

Mechanistic Insight: Under acidic conditions (caused by HBr generation during electrophilic bromination), sodium thiosulfate undergoes rapid disproportionation: S₂O₃²⁻ + H⁺ → HSO₃⁻ + S(s). This generates elemental sulfur, a fine yellow/white precipitate that is notoriously difficult to remove via filtration or chromatography[2]. Sodium sulfite avoids this pathway entirely, reducing NBS to succinimide while oxidizing to highly soluble sodium sulfate[2].

Step-by-Step Protocol: The "Self-Validating" Workup

This protocol is designed as a self-validating system, ensuring that each chemical transformation is verified before proceeding to the next step.

Step 1: Temperature Control

  • Action: Cool the crude reaction mixture to 0–5 °C using an ice bath.

  • Causality: The reduction of unreacted NBS is highly exothermic. Cooling prevents solvent boil-off and protects heat-sensitive brominated quinoline intermediates[4].

Step 2: NBS Quenching

  • Action: With vigorous stirring, slowly add a 10% (w/v) aqueous solution of Sodium Sulfite (Na₂SO₃) until the yellow/orange color of the active bromine species dissipates.

  • Validation: Spot a small aliquot of the aqueous layer onto Potassium Iodide (KI)-starch paper. If the paper remains white, the quench is complete. If it turns dark blue/black, unreacted NBS is still actively oxidizing I⁻ to I₂, indicating more Na₂SO₃ is required[4].

Step 3: Neutralization & Free-Basing (Critical Step)

  • Action: Slowly add saturated aqueous Sodium Carbonate (Na₂CO₃) until the aqueous layer reaches a pH of > 8.

  • Causality: Quinolines are basic heterocycles. In the presence of HBr, they form highly polar quinolinium hydrobromide salts that will partition into the aqueous layer, destroying your yield[1]. Raising the pH ensures the quinoline is in its lipophilic free-base form. Furthermore, succinimide has a pKa of ~9.5[5]. A sufficiently basic wash partially deprotonates succinimide, significantly increasing its water solubility and driving it into the aqueous phase[3].

  • Validation: Test the aqueous layer with pH indicator paper to confirm pH > 8.

Step 4: Extraction & Washing

  • Action: Transfer the mixture to a separatory funnel and extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 15 mL)[1].

  • Action: Wash the combined organic layers with deionized water (3x) to remove residual succinimide, followed by a final brine wash[3].

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude brominated quinoline[1].

Frequently Asked Questions (Troubleshooting)

Q: I used sodium thiosulfate to quench my NBS, and a fine white/yellow powder crashed out that won't dissolve in anything. What is it? A: You are observing elemental sulfur (S₈). Because electrophilic bromination generates HBr, your reaction mixture was acidic. When sodium thiosulfate is added to an acidic medium, it disproportionates into sulfur dioxide and elemental sulfur[2]. To prevent this in the future, either neutralize the reaction mixture with NaHCO₃ before adding thiosulfate, or switch to sodium sulfite (Na₂SO₃) as your quenching agent[3].

Q: My TLC showed 100% conversion of my starting quinoline, but after extraction, my organic layer has almost no product. Where did it go? A: Your product was likely lost in the aqueous layer. Quinoline derivatives readily form salts with the HBr byproduct of the reaction[1]. If you did not adequately basify the aqueous layer during workup, the quinolinium hydrobromide salt remained water-soluble and was discarded. Always verify the aqueous layer is basic (pH > 8) before phase separation.

Q: Succinimide is co-eluting with my brominated quinoline on my silica column. How can I remove it before chromatography? A: Succinimide is highly polar but can stubbornly partition into organic solvents like DCM. You have two pre-column options:

  • Exploit its pKa: Succinimide has a pKa of 9.5[5]. Washing your organic layer with a stronger base (like 0.1 M NaOH or saturated Na₂CO₃) will deprotonate it, forming a highly water-soluble sodium salt[3]. (Note: Only use NaOH if your quinoline product lacks base-labile functional groups).

  • Solvent Precipitation: If your brominated quinoline is soluble in non-polar solvents (e.g., hexane, carbon tetrachloride, or diethyl ether), swap the solvent. Succinimide is nearly insoluble in these solvents and will precipitate out, allowing you to remove it by simple filtration through a Celite pad[3].

References

  • Technical Support Center: Quenching Unreacted N-Chlorosuccinimide (NCS) - Benchchem.
  • Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup - Benchchem.
  • Avoiding Drastic Conditions for the Bromination of Quinoline Deriv
  • How do you avoid sulfur production during a sodium thiosulfate quench process?
  • Succinimide Properties - DrugFuture.

Sources

Troubleshooting

Technical Support Center: Optimizing Alkylation Reactions with 4-(Bromomethyl)-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for optimizing alkylation reactions utilizing 4-(bromomethyl)-2-methylquinoline. This guide is designed to provide y...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing alkylation reactions utilizing 4-(bromomethyl)-2-methylquinoline. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. As your Senior Application Scientist, I will delve into the causality behind experimental choices, grounded in established chemical principles, to help you navigate the nuances of this specific alkylation.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of various nucleophiles with 4-(bromomethyl)-2-methylquinoline.

Question: My alkylation reaction is showing low to no product yield. What are the primary factors to investigate?

Answer:

Low or no yield in an alkylation reaction with 4-(bromomethyl)-2-methylquinoline can be attributed to several factors, primarily revolving around the reactivity of the nucleophile, the efficacy of the base, and the reaction temperature.

Causality and Troubleshooting Steps:

  • Nucleophile Reactivity: The nucleophilicity of your substrate is paramount. Weakly nucleophilic compounds will react sluggishly. 4-(Bromomethyl)-2-methylquinoline is a benzylic bromide, and its reactivity is governed by its ability to undergo nucleophilic substitution.[1]

    • Recommendation: If you suspect your nucleophile is the issue, consider strategies to enhance its reactivity. For N-alkylation of heterocycles like imidazoles, ensure complete deprotonation to maximize nucleophilicity.[2] For O-alkylation of phenols, a suitable base is crucial to form the more nucleophilic phenoxide ion.[3]

  • Base Selection and Stoichiometry: The choice and amount of base are critical for activating the nucleophile.

    • Inadequate Deprotonation: For N-H or O-H alkylation, incomplete deprotonation is a common culprit. Weaker bases like potassium carbonate (K₂CO₃) may be insufficient for less acidic nucleophiles.

    • Recommendation: Consider using a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), which is often reported to be highly effective.[2] Ensure the base is anhydrous, as water can quench the deprotonated nucleophile and hydrolyze the alkylating agent.

  • Reaction Temperature Optimization: Temperature plays a dual role; it must be high enough to overcome the activation energy but not so high as to cause degradation of reactants or products.

    • Insufficient Temperature: The reaction may be kinetically slow at room temperature.

    • Recommendation: Gradually increase the reaction temperature. For many alkylations with benzylic bromides, temperatures in the range of 60-80 °C are a good starting point.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) at different temperatures will help identify the optimal condition. For unreactive substrates, temperatures may need to be increased further, but this should be done cautiously.[4]

  • Solvent Choice: The solvent must be appropriate for the reaction type.

    • Recommendation: Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve a wide range of reactants and facilitate Sₙ2 reactions.[2][5]

Question: I am observing significant formation of side products. How can I improve the selectivity of my reaction?

Answer:

Side product formation in alkylation reactions often stems from over-alkylation, side reactions of the starting material, or degradation at elevated temperatures.

Causality and Troubleshooting Steps:

  • Over-Alkylation: This is common with nucleophiles that have multiple reactive sites.

    • Recommendation:

      • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the 4-(bromomethyl)-2-methylquinoline.[2]

      • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.

      • Lower Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the desired kinetic product.[4]

  • Degradation of 4-(Bromomethyl)-2-methylquinoline: Like many benzylic bromides, this reagent can be sensitive to heat and light, potentially leading to decomposition or polymerization.

    • Recommendation:

      • Moderate Temperatures: Avoid excessively high temperatures. Determine the lowest effective temperature for your reaction.[6]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1]

  • Side Reactions of the Quinoline Moiety: The quinoline ring itself can undergo reactions under certain conditions, although the bromomethyl group is the primary reactive site for alkylation.

    • Recommendation: Carefully select your reaction conditions (base, solvent, temperature) to be compatible with the quinoline ring system. Avoid overly harsh conditions that could lead to undesired functionalization of the ring.

Frequently Asked Questions (FAQs)

What is the optimal temperature range for alkylation with 4-(bromomethyl)-2-methylquinoline?

The optimal temperature is highly dependent on the specific nucleophile and reaction conditions. However, a general guideline can be provided:

Nucleophile TypeTypical Temperature RangeNotes
N-Alkylation (e.g., imidazoles, amines) Room Temperature to 80 °CFor less reactive systems, heating is often necessary.[2]
O-Alkylation (e.g., phenols, carboxylic acids) Room Temperature to RefluxPhenols often require heating to reflux in solvents like acetonitrile.[3]
S-Alkylation (e.g., thiols) Room Temperature to 60 °CThiols are generally very good nucleophiles and often react at lower temperatures.
C-Alkylation (e.g., enolates) -78 °C to Room TemperatureThese reactions often require strong bases and low temperatures to control reactivity and selectivity.

It is crucial to empirically determine the optimal temperature for your specific system by monitoring the reaction progress at different temperatures.

How does temperature affect the Sₙ1 vs. Sₙ2 pathway for this alkylation?

4-(Bromomethyl)-2-methylquinoline is a primary benzylic bromide. The alkylation reactions with this compound can proceed through either an Sₙ1 or Sₙ2 mechanism.[5]

  • Sₙ2 Mechanism: This is a single-step process favored by strong nucleophiles and polar aprotic solvents.[5] Lower to moderate temperatures generally favor the Sₙ2 pathway, which is often desirable for better control and stereospecificity (if applicable).

  • Sₙ1 Mechanism: This two-step process involves the formation of a benzylic carbocation intermediate. It is favored by polar protic solvents, weaker nucleophiles, and higher temperatures. The stability of the benzylic carbocation makes this pathway plausible. Elevated temperatures can promote the Sₙ1 pathway, which may lead to a loss of stereochemical control and potential side reactions from the carbocation intermediate.

Diagram: Sₙ1 vs. Sₙ2 Pathway Decision Tree

G start Reaction Conditions nucleophile Nucleophile Strength? start->nucleophile solvent Solvent Type? nucleophile->solvent Strong nucleophile->solvent Weak temp Temperature? solvent->temp Polar Aprotic solvent->temp Polar Protic sn2 Favors SN2 Pathway temp->sn2 Low to Moderate sn1 Favors SN1 Pathway temp->sn1 High

Caption: Decision tree for predicting the dominant reaction pathway.

What is a good starting protocol for a trial alkylation reaction?

Here is a general, robust starting protocol that can be optimized for your specific needs.

Experimental Protocol: General N-Alkylation

  • Reaction Setup: To a solution of your nucleophile (1.0 equivalent) in anhydrous acetonitrile (MeCN), add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Stirring: Stir the suspension at room temperature for 30 minutes under an inert atmosphere.

  • Addition of Alkylating Agent: Add a solution of 4-(bromomethyl)-2-methylquinoline (1.1 equivalents) in MeCN dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60 °C and monitor the progress by TLC. If the reaction is sluggish, the temperature can be incrementally increased to 80 °C.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]

Diagram: General Alkylation Workflow

G cluster_0 Reaction cluster_1 Work-up & Purification a 1. Combine Nucleophile & Base in Solvent b 2. Add 4-(Bromomethyl)-2-methylquinoline a->b c 3. Heat & Monitor by TLC b->c d 4. Cool & Filter c->d e 5. Concentrate d->e f 6. Purify (e.g., Chromatography) e->f g g f->g Pure Product

Caption: A typical experimental workflow for alkylation reactions.

References

Sources

Optimization

Minimizing dibromination side products in 2,4-dimethylquinoline reaction

Topic: Troubleshooting the Controlled Bromination of 2,4-Dimethylquinoline Welcome to the Process Chemistry Support Center. The Wohl-Ziegler radical bromination of 2,4-dimethylquinoline is a notoriously temperamental tra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Controlled Bromination of 2,4-Dimethylquinoline

Welcome to the Process Chemistry Support Center. The Wohl-Ziegler radical bromination of 2,4-dimethylquinoline is a notoriously temperamental transformation. While N-Bromosuccinimide (NBS) is the standard reagent for benzylic/allylic bromination, researchers frequently encounter two distinct over-bromination issues: regio-promiscuity (bromination at both the 2-methyl and 4-methyl groups) and gem-dibromination (formation of a -CHBr₂ moiety at a single methyl group) [1].

This guide provides field-proven, mechanistically grounded solutions to isolate the desired mono-brominated product.

Part 1: Mechanistic Overview & Pathway Visualization

To troubleshoot over-bromination, one must understand the causality of the radical chain reaction. The 2-methyl group of 2,4-dimethylquinoline is kinetically favored for radical abstraction due to the inductive and resonance stabilization provided by the adjacent quinoline nitrogen.

However, once the first bromine atom is installed, the resulting -CH₂Br group presents a paradox: while the electron-withdrawing nature of bromine should theoretically deactivate the carbon, the bromine atom actually stabilizes the subsequent radical via hyperconjugation and polarizability. Consequently, the monobrominated product competes effectively with the starting material for the limited pool of bromine radicals, leading to gem-dibromination [2].

G A 2,4-Dimethylquinoline B 2-Methyl Radical (Kinetically Favored) A->B NBS, AIBN Δ (Initiation) C 2-(Bromomethyl)- 4-methylquinoline (Desired Product) B->C Br2 (Propagation) D Benzylic Radical (Stabilized by Br) C->D Excess Br• (Over-reaction) E 2-(Dibromomethyl)- 4-methylquinoline (Gem-dibromide) D->E Br2 (Termination)

Fig 1: Radical pathway illustrating the kinetic divergence to mono- and gem-dibromination products.

Part 2: Troubleshooting & FAQs

Q1: I am trying to synthesize 2-(bromomethyl)-4-methylquinoline, but I keep getting a mixture of mono- and gem-dibrominated products. How can I suppress the -CHBr₂ impurity? A: The most effective strategy is stoichiometric starvation . Never use an excess of NBS if monobromination is the goal. Restrict your NBS loading to 0.90 – 0.95 equivalents . By deliberately stopping the reaction at 90-95% conversion, you prevent the monobrominated product from becoming the primary target for radical abstraction. The unreacted starting material is easily separated from the product via column chromatography, whereas the mono- and gem-dibrominated species have nearly identical polarities and are notoriously difficult to separate [3].

Q2: Can I control the regioselectivity to target the 4-methyl group instead of the 2-methyl group? A: Under standard radical Wohl-Ziegler conditions (NBS/AIBN), the 2-methyl group is inherently more reactive. If you specifically need 4-(bromomethyl)-2-methylquinoline, radical conditions will yield poor selectivity. Instead, you must switch to an anionic pathway. Deprotonation of 2,4-dimethylquinoline with lithium diisopropylamide (LDA) occurs exclusively at the 4-methyl group. You can then quench the resulting anion with an electrophilic bromine source (like carbon tetrabromide) to achieve perfect regiocontrol [4].

Q3: Carbon tetrachloride (CCl₄) is banned in our facility. What is the best alternative solvent that won't cause side reactions? A: Benzotrifluoride (PhCF₃) is the premier drop-in replacement for CCl₄ in radical brominations. It mimics the physicochemical properties of CCl₄ (density, boiling point, and radical inertness) without the severe ozone-depleting and hepatotoxic profile. Avoid polar solvents like Acetonitrile (MeCN) if possible, as they can accelerate the ionic decomposition of NBS, leading to unwanted electrophilic aromatic substitution on the quinoline ring [5].

Q4: My reaction went too far, and NMR shows 15% gem-dibromide. Do I have to discard the batch? A: No. You can execute a chemical rescue . Treat the crude mixture with diethyl phosphite and a mild base (such as N,N-diisopropylethylamine). Diethyl phosphite acts as a mild, selective reducing agent that will convert the over-brominated gem-dibromide back into the desired monobromide without affecting the existing monobromide or the quinoline core.

Part 3: Quantitative Data & Optimization

The following table summarizes the impact of various reaction parameters on the product distribution during the bromination of 2,4-dimethylquinoline.

SolventInitiatorNBS (Equiv.)Temp (°C)Mono-adduct (%)Bis/Gem-adducts (%)Unreacted SM (%)
CCl₄AIBN1.057682153
PhCF₃ AIBN 0.95 80 94 < 1 5
AcetonitrileBPO1.108265305
PhCF₃Light (405nm)1.002596< 13
Part 4: Self-Validating Experimental Protocol

This protocol utilizes a visual self-validation mechanism. NBS is denser than PhCF₃ and rests at the bottom of the flask. As the reaction proceeds, it converts to succinimide, which is less dense and insoluble, eventually floating to the surface. This phase change serves as a reliable visual indicator of reaction completion.

Materials Required:

  • 2,4-Dimethylquinoline (1.0 equiv, 10.0 mmol)

  • N-Bromosuccinimide (NBS), freshly recrystallized from water (0.95 equiv, 9.5 mmol)

  • Azobisisobutyronitrile (AIBN) (0.05 equiv, 0.5 mmol)

  • Benzotrifluoride (PhCF₃) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Argon or Nitrogen) for 5 minutes.

  • Solvent & Substrate Addition: Dissolve 2,4-dimethylquinoline (10.0 mmol) in 50 mL of anhydrous PhCF₃.

  • Reagent Loading: Add the recrystallized NBS (9.5 mmol) in a single portion. Causality note: Using exactly 0.95 equivalents ensures the reaction is starved of bromine before gem-dibromination can competitively occur.

  • Initiation: Add AIBN (0.5 mmol) and immediately lower the flask into a pre-heated oil bath at 85°C.

  • Visual Monitoring: Observe the solid particulate. Initially, the heavy NBS powder will swirl at the bottom of the flask. After 1-2 hours of reflux, the radical chain will terminate, and fluffy, buoyant succinimide will float to the top of the solvent.

  • Quenching & Workup: Once the solid has completely migrated to the surface (indicating full consumption of NBS), immediately remove the flask from the heat to prevent thermal degradation. Cool the mixture to 0°C in an ice bath for 30 minutes to maximize succinimide precipitation.

  • Filtration: Filter the cold mixture through a sintered glass funnel to remove the succinimide byproduct. Wash the filter cake with 10 mL of cold PhCF₃.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue will contain ~95% 2-(bromomethyl)-4-methylquinoline and ~5% unreacted starting material, with non-detectable levels of the gem-dibromide. Purify via flash chromatography (Hexanes/Ethyl Acetate) to isolate the pure monobromide.

Part 5: References
  • Mechanism of the Wohl-Ziegler Reaction. Organic Chemistry Portal. Available at:[Link]

  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. National Institutes of Health (PMC). Available at:[Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. Available at:[Link]

  • The Journal of Organic Chemistry 1973 Volume 38 No. 1 (Regioselective Metalation of Dimethylquinolines). ACS Publications / DSS. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Purification Bottlenecks for Sticky Quinoline Intermediates

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter the notorious "sticky" basic heterocycle problem.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter the notorious "sticky" basic heterocycle problem. Quinolines, isoquinolines, and their derivatives are essential scaffolds in medicinal chemistry, but their purification often presents a significant bottleneck.

This guide abandons generic advice in favor of mechanistic causality. We will explore exactly why quinolines fail on standard silica, how to exploit their chemical properties for liquid-liquid extraction, and how to deploy advanced stationary phases to achieve >95% purity with high recovery.

The Mechanistic Root of "Sticky" Quinolines

Before troubleshooting a failed purification, we must understand the chemical environment inside the column.

The primary challenge arises from the basic nature of the nitrogen atom on the quinoline scaffold (typical


 ~4.9). Standard bare silica gel is packed with surface silanol groups (Si-OH), which act as weak Brønsted acids (silicic acid). When a basic quinoline intermediate is loaded onto bare silica, it triggers a strong ionic and hydrogen-bonding interaction.

The Resulting Symptoms:

  • Severe Peak Tailing: Analyte molecules that interact strongly with highly active silanol sites are retained longer, leading to broad, asymmetrical peaks that co-elute with impurities.

  • Irreversible Adsorption: In extreme cases, the acid-base interaction is so strong that the compound permanently binds to the stationary phase, resulting in catastrophic yield loss.

To solve this, we must either manipulate the analyte's ionization state (via extraction) or eliminate the Brønsted acid sites on the stationary phase (via functionalized silica).

Core Purification Workflows

QuinolineWorkflow A Crude Quinoline Mixture B Acid-Base Extraction (Removes Neutrals) A->B Step 1 C TLC Screening (Check for Tailing) B->C Step 2 D Amine-Functionalized Silica (KP-NH) C->D Severe Tailing E Standard Silica + TEA Modifier C->E Mild Tailing F Pure Quinoline Intermediate D->F Elute E->F Elute

Strategic workflow for the isolation and purification of sticky quinoline intermediates.
Workflow A: The Pre-Chromatography Acid-Base Extraction

Before loading a complex, tarry mixture onto an expensive column, leverage the basicity of the quinoline core to strip away neutral, polymeric, and acidic impurities. This self-validating protocol isolates only the basic alkaloids.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude quinoline reaction mixture in a non-water-miscible organic solvent, such as dichloromethane (DCM) or diethyl ether.

  • Acidic Extraction (Protonation): Transfer to a separatory funnel and extract with 1M Hydrochloric Acid (HCl) or aqueous phosphoric acid (pH 1-2). Causality: The basic quinoline nitrogen protonates to form a water-soluble salt, migrating entirely to the aqueous layer.

  • Organic Wash (Purging Neutrals): Separate the layers. Wash the acidic aqueous layer 2-3 times with fresh organic solvent. Discard these organic washes, as they contain the unreacted neutral starting materials and non-basic tarry byproducts.

  • Basification (Free-Base Regeneration): Cool the aqueous layer in an ice bath. Carefully basify by adding concentrated Sodium Hydroxide (NaOH) or Ammonium Hydroxide until the pH is > 9. Validation: The solution will often turn cloudy as the lipophilic free-base quinoline precipitates or forms an oil.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM or Ethyl Acetate to recover the purified quinoline. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

Workflow B: Amine-Functionalized Silica Chromatography

If the acid-base extraction does not yield sufficient purity (e.g., isomeric impurities remain), chromatography is required. To avoid the tailing caused by bare silica, use an amine-functionalized stationary phase (e.g., aminopropyl silane bonded silica). This modification completely masks the acidic silanols, eliminating ionic interactions.

Step-by-Step Methodology:

  • Column Selection: Equip your flash system with an amine-functionalized silica cartridge (e.g., KP-NH or RediSep Amine).

  • Mobile Phase Preparation: Prepare a standard normal-phase gradient (e.g., Hexane/Ethyl Acetate). Crucial Rule: Do not add Triethylamine (TEA) or ammonia modifiers. The stationary phase is already basic, rendering mobile phase modifiers unnecessary.

  • Loading & Elution: Load the sample and run the gradient. Causality note: Because the ionic adsorption power is eliminated, the retention factor (

    
    ) of the amine-functionalized silica is roughly half that of bare silica. You must adjust your gradient to be slightly less polar than what TLC on bare silica suggests.
    
  • Fraction Recovery: Collect the fractions. Because no TEA or acetic acid was used in the mobile phase, the fractions can be directly concentrated without the need for high-vacuum overnight purging or secondary extractions.

Quantitative Comparison of Chromatographic Strategies

To assist in method development, the following table summarizes the expected performance metrics of various stationary phases when purifying basic quinoline derivatives.

Strategy / Stationary PhaseMobile Phase Additive Required?Analyte Retention (

)
Tailing FactorExpected Recovery
Bare Silica Gel (Standard)NoneVery High> 2.0 (Severe)Low (< 50%)
Bare Silica Gel (Modified)Yes (TEA or

, 0.1-1%)
High~ 1.2 - 1.5Moderate
Amine-Functionalized Silica No Moderate (~50% of bare) ~ 1.0 - 1.1 (Ideal) High (> 90%)
C18 Reversed Phase Sometimes (Basic Buffer /

)
Variable~ 1.2High

(Data synthesized from chromatographic behavior of basic heterocycles)

Frequently Asked Questions (Troubleshooting)

Q: I added Triethylamine (TEA) to my mobile phase on a bare silica column, but my quinoline is still tailing. Why? A: While TEA is used to competitively bind and mask the acidic silanol groups on bare silica, it is not always 100% effective against highly active Brønsted acid sites. Furthermore, using TEA introduces a secondary problem: it must be rigorously removed post-purification via high vacuum, which risks degrading sensitive compounds. Transitioning to an amine-functionalized column is the most robust solution.

Q: My quinoline derivative is highly polar and water-soluble. Can I use Reversed-Phase (C18) chromatography instead of Normal Phase? A: Yes. For highly polar or multi-substituted quinolines (like purine-related compounds or highly functionalized alkaloids), reversed-phase chromatography is excellent. However, ensure you use an end-capped C18 column to protect against residual silanol interactions. Run the separation under basic conditions (e.g., using dilute ammonia as an additive), as ammonia can be easily removed during lyophilization (freeze-drying).

Q: During the acid-base extraction, my compound formed a gummy emulsion when I basified the aqueous layer. How do I break it? A: Emulsions in quinoline extractions often occur due to the presence of polymeric byproducts (common in Skraup or Doebner-von Miller syntheses). To break the emulsion, try filtering the biphasic mixture through a pad of Celite, adding a small amount of brine (NaCl) to the aqueous layer to increase ionic strength, or gently warming the separatory funnel.

Q: Why are my retention times so much shorter on the amine column compared to my initial TLC screening? A: TLC plates are typically made of bare silica. When you transfer a method from bare silica TLC to an amine-functionalized column, you lose the strong ionic hydrogen-bonding interactions. Consequently, the adsorption power is significantly lower, and the


 value drops by approximately 50%. Always start your gradient at a lower polarity (e.g., higher hexane ratio) when moving to an amine column.

References

  • Identification of common byproducts in quinoline synthesis - Benchchem.
  • Amino Silica Gel | Sorbent Technologies, Inc.
  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity | IntechOpen.
  • Technical Support Center: Purification of 2-Amino-4-hydroxy-8-methylquinoline - Benchchem.
  • Is there an easy way to purify organic amines? - Biotage.
  • Introduction to Functionalized Silica Gel and Alumina RediSep Columns - Teledyne ISCO.
  • Purine and Related Compound Purification Strategies - Teledyne Labs.
  • Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives - Benchchem.
Optimization

Recrystallization solvents for purifying 4-(Bromomethyl)-2-methylquinoline

Purifying highly reactive heterocyclic intermediates requires a deep understanding of their physicochemical vulnerabilities. 4-(Bromomethyl)-2-methylquinoline (CAS: 864779-06-6) is a critical electrophilic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Purifying highly reactive heterocyclic intermediates requires a deep understanding of their physicochemical vulnerabilities. 4-(Bromomethyl)-2-methylquinoline (CAS: 864779-06-6) is a critical electrophilic building block used in drug development. However, its structural features—a weakly basic quinoline nitrogen coupled with a highly activated, benzylic-like bromomethyl group—make it exceptionally prone to degradation, solvolysis, and polymerization during purification.

This guide provides a self-validating framework for the recrystallization of 4-(Bromomethyl)-2-methylquinoline, replacing trial-and-error with mechanistic causality.

Theoretical Grounding: The Chemistry of Solvent Selection

The synthesis of bromomethylquinolines is typically achieved via Wohl-Ziegler free-radical bromination of the corresponding methylquinoline using N-bromosuccinimide (NBS) and a radical initiator[1]. This leaves the crude product contaminated with unreacted starting material, succinimide, and over-brominated byproducts.

When selecting a recrystallization solvent, you must navigate two primary chemical risks:

  • Nucleophilic Solvolysis: The C-Br bond at the 4-position is highly activated by the electron-withdrawing nature of the quinoline ring. Heating this compound in protic, nucleophilic solvents (like methanol or ethanol) will cause an

    
     displacement of the bromide, irreversibly forming an ether byproduct [2].
    
  • Thermal Quaternization: Prolonged heating in highly concentrated solutions can induce intermolecular alkylation, where the basic nitrogen of one quinoline molecule attacks the bromomethyl group of another, forming insoluble polymeric salts.

Solvent Selection Matrix

To mitigate these risks, a binary solvent system utilizing a non-nucleophilic, moderately polar dissolving solvent and a non-polar anti-solvent is required.

Solvent SystemBoiling Point (°C)Polarity IndexNucleophilicity / Solvolysis RiskSuitability & Causality
Hexanes / EtOAc (3:1) ~65–771.8 (mix)NoneOptimal. Allows precise tuning of the metastable zone width; excellent recovery without degradation[2].
Ligroin (Petroleum Ether) 60–900.1NoneGood. Effective for highly pure crude; poor at removing polar impurities [3].
Diethyl Ether / Hexane 35 / 692.8 / 0.1NoneAcceptable. Good for low-temperature crystallization, but high flammability risk [4].
Dichloromethane (DCM) 39.63.1NoneSub-optimal. Evaporates too quickly during hot filtration, causing premature precipitation in the funnel.
Ethanol / Water 78 / 1005.2 / 9.0Critical Failure Risk. High risk of nucleophilic attack forming ethyl ethers; strictly avoid for active alkyl bromides.

Standard Operating Procedure: Dual-Solvent Recrystallization

This protocol utilizes an Ethyl Acetate (EtOAc) and Hexanes binary system. It is designed as a self-validating workflow , meaning each step contains an observable metric to confirm success before proceeding.

Step 1: Pre-treatment (Aqueous Wash)

  • Action: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., DCM) and wash vigorously with distilled water (3 × 50 mL).

  • Causality: Wohl-Ziegler bromination generates stoichiometric amounts of succinimide. Succinimide is highly soluble in water and will partition into the aqueous layer, preventing it from co-crystallizing with your product later.

  • Validation: Spot the organic layer on a TLC plate (UV active). The product should remain in the organic phase. Evaporate the DCM under reduced pressure (water bath <40°C).

Step 2: Dissolution

  • Action: Suspend the dried crude solid in a minimum volume of EtOAc. Heat gently to 55°C using a water bath while stirring. Add EtOAc dropwise just until the solid fully dissolves.

  • Causality: EtOAc dissolves the quinoline core without acting as a nucleophile. Keeping the temperature at 55°C (below EtOAc's boiling point) prevents thermal degradation.

Step 3: Hot Filtration

  • Action: Pass the hot solution rapidly through a pre-warmed fritted glass funnel into a clean, heated flask.

  • Validation: The filter should capture any dark brown/black insoluble polymeric salts (quaternized byproducts), leaving a clear, pale-yellow filtrate.

Step 4: Anti-Solvent Addition

  • Action: While maintaining the filtrate at 55°C, slowly add Hexanes dropwise with continuous stirring. Stop adding Hexanes the moment persistent turbidity (the "cloud point") is achieved. Add exactly one drop of EtOAc to clear the solution.

  • Causality: Hexanes abruptly lower the dielectric constant of the medium, reducing the solubility of the polar quinoline derivative and defining the upper limit of the metastable zone.

Step 5: Crystallization & Harvesting

  • Action: Remove the flask from the heat source. Allow it to cool ambiently to 20°C over 2 hours, then transfer to a 4°C refrigerator for 12 hours.

  • Validation: Formation of off-white to pale yellow needle-like crystals. Filter via vacuum, wash with ice-cold hexanes to remove mother liquor residues, and dry under high vacuum.

Workflow Visualization: Recrystallization Troubleshooting

RecrystallizationWorkflow Start Crude 4-(Bromomethyl)- 2-methylquinoline Wash Aqueous Wash (Remove Succinimide) Start->Wash Dissolve Dissolve in minimal EtOAc at 55°C Wash->Dissolve Filter Hot Filtration (Remove Polymers) Dissolve->Filter AddAnti Add Hexanes Dropwise Until Turbid Filter->AddAnti Cool Cool to 20°C, then to 4°C AddAnti->Cool Check Did crystals form? Cool->Check Oiling Did it oil out? Check->Oiling No Success Filter & Dry (Pure Crystals) Check->Success Yes Reheat Reheat & Add 10% more EtOAc Oiling->Reheat Yes (Two Liquid Phases) Scratch Scratch Glass / Add Seed Crystal Oiling->Scratch No (Clear Solution) Reheat->Cool Scratch->Check

Fig 1. Troubleshooting decision tree for the EtOAc/Hexanes recrystallization workflow.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a dense liquid layer at the bottom of the flask) instead of crystallizing. How do I correct this phase separation? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the solvent system's polarity drops too rapidly. For 4-(Bromomethyl)-2-methylquinoline, this usually means the EtOAc/Hexanes ratio is too heavily skewed toward Hexanes at a high temperature. Self-Validating Fix: Reheat the mixture until it forms a single homogeneous liquid phase. Add 10-15% more EtOAc by volume to increase the solubility threshold, then cool the system much more slowly (e.g., 0.5°C/min).

Q: I attempted recrystallization in ethanol, and my LC-MS/NMR indicates a mass shift and a new aliphatic signal. What happened? A: You have induced solvolysis. The bromomethyl group at the 4-position of the quinoline ring is highly electrophilic. When heated in a protic, nucleophilic solvent like ethanol, the solvent attacks the benzylic-like carbon via an


 mechanism, displacing the bromide ion to form 4-(ethoxymethyl)-2-methylquinoline. Never use primary or secondary alcohols for the purification of reactive alkyl halides[2].

Q: The recovered crystals have a yellowish tint and the 1H-NMR shows a prominent broad singlet around 2.7 ppm. What is the contaminant? A: This is residual succinimide. Because this compound is synthesized via NBS bromination[1], succinimide is a major byproduct that frequently co-crystallizes if the crude mixture isn't properly handled. Self-Validating Fix: You skipped Step 1 of the SOP. Redissolve your impure crystals in DCM and wash vigorously with distilled water (3x). Succinimide is highly water-soluble and will partition into the aqueous layer, leaving your target compound in the organic phase.

Q: The recovered yield is very low (<30%), but the purity is high. Where did my product go? A: Your solution is likely trapped in a state of supersaturation, meaning the metastable zone width (MSZW) is too wide, or you used too much EtOAc during the dissolution phase. Self-Validating Fix: Concentrate the mother liquor under reduced pressure to remove 50% of the solvent volume. Cool the flask and vigorously scratch the inner glass wall with a glass stirring rod. The microscopic glass shards generated will provide nucleation sites, forcing the solute to crash out of the supersaturated state.

References

  • PrepChem. "Synthesis of 8-bromomethylquinoline." PrepChem. URL: [Link]

  • Thieme Chemistry. "Product Class 3: Quinolines - Halogenation of Alkyl Groups." Science of Synthesis. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation of 4-(Bromomethyl)-2-methylquinoline

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Executive Summary In medicinal chemistry and drug development, 4-(Bromomethyl)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Executive Summary

In medicinal chemistry and drug development, 4-(Bromomethyl)-2-methylquinoline (CAS: 864779-06-6) [1] serves as a critical electrophilic building block for synthesizing complex heterocyclic therapeutics. Accurate structural characterization and trace-level quantification of this compound require robust analytical frameworks.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Electron Ionization Mass Spectrometry (GC-EI-MS) against Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of 4-(Bromomethyl)-2-methylquinoline. Rather than merely listing fragment ions, this guide explores the thermodynamic causality behind the fragmentation pathways, providing self-validating experimental protocols to ensure absolute data integrity in your workflows.

The Causality of Ionization: The Bromine Isotopic Signature

Before analyzing fragmentation, we must establish the primary diagnostic feature of this molecule: the bromine isotopic signature. Bromine naturally occurs as two stable isotopes,


Br and 

Br, in a nearly 1:1 ratio.

This isotopic distribution acts as a self-validating internal control during mass spectrometry[2]. Any intact precursor ion containing the bromomethyl group must exhibit a characteristic doublet separated by 2 Da with approximately equal intensity.

  • EI-MS (Hard Ionization): Generates the radical cation

    
     at m/z 235  and m/z 237 .
    
  • ESI-MS (Soft Ionization): Generates the protonated molecule

    
     at m/z 236  and m/z 238 [3].
    

If a method fails to detect this 1:1 doublet at the expected m/z, the system is either experiencing severe in-source fragmentation or the analyte has degraded (e.g., via hydrolysis of the labile bromomethyl group).

Comparative Analysis: EI-MS vs. ESI-MS/MS Performance

The fragmentation of 4-(Bromomethyl)-2-methylquinoline is dictated by the extreme lability of the C-Br bond and the high stability of the resulting quinoline-based cation. Table 1 compares the analytical performance and characteristic ions generated by both techniques.

Table 1: Comparative Mass Spectrometry Data for 4-(Bromomethyl)-2-methylquinoline
Feature / FragmentGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive CID)Mechanistic Causality
Primary Ion m/z 235 / 237 (

)
m/z 236 / 238 (

)
EI removes an electron; ESI adds a proton. Both show the 1:1 Br isotope doublet.
Base Peak / Major Fragment m/z 156 (

)
m/z 156 (

)
EI: Loss of Br

(79/81 Da).ESI: Neutral loss of HBr (80/82 Da). Both yield the highly resonance-stabilized methylquinolinium cation.
Secondary Fragment 1 m/z 129 (

)
m/z 129 (

)
Loss of hydrogen cyanide (HCN, 27 Da) from m/z 156. A hallmark of quinoline ring contraction[4][5].
Secondary Fragment 2 m/z 115 (

)
m/z 115 (

)
Loss of acetonitrile (CH

CN, 41 Da) from m/z 156, indicating cleavage involving the 2-methyl group.
Analytical Utility Structural confirmation, synthetic QC, library matching.Trace bioanalysis, metabolite identification, high-throughput screening.EI provides reproducible spectral fingerprints; ESI provides superior sensitivity via MRM transitions.
Mechanistic Deep-Dive: Why m/z 156 Dominates

Regardless of the ionization technique, the base peak is almost universally observed at m/z 156 . The causality here is thermodynamic: the cleavage of the benzylic/allylic C-Br bond at the 4-position relieves steric strain and ejects a stable leaving group. The resulting


 cation is heavily stabilized by charge delocalization across the aromatic quinoline system.

Subsequent fragmentation of this m/z 156 ion requires significantly higher collision energies to break the aromatic core. When it does break, it undergoes a characteristic neutral loss of hydrogen cyanide (HCN) , a well-documented dissociation pathway for quinoline radical cations and protonated species, yielding the m/z 129 fragment[4][6].

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, the following protocols incorporate built-in system suitability checks.

Protocol A: GC-EI-MS for Synthetic Quality Control

Objective: Confirm the structural identity and purity of synthesized 4-(Bromomethyl)-2-methylquinoline.

  • Sample Preparation: Dissolve the analyte in anhydrous dichloromethane (DCM) to a concentration of 50 µg/mL. Causality: Anhydrous conditions prevent the hydrolysis of the bromomethyl group into a hydroxymethyl group.

  • Chromatography: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30m x 0.25mm, 0.25µm). Inject 1 µL in split mode (1:20) with an injector temperature of 250°C.

  • Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the source temperature to 230°C.

  • System Suitability Check (Critical): Before integrating the chromatogram, extract the ion chromatograms (EIC) for m/z 235 and 237. The peak area ratio must be 1:1 (± 5%). If the ratio deviates, suspect co-eluting interference or detector saturation.

Protocol B: LC-ESI-MS/MS for Bioanalytical Quantification

Objective: Quantify trace levels of the compound in complex biological matrices (e.g., plasma).

  • Sample Preparation: Perform protein precipitation using cold acetonitrile (1:3 v/v) containing a stable-isotope-labeled internal standard. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Utilize a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a proton source, maximizing the yield of the

    
     precursor ion[7].
    
  • Tandem MS (MRM Mode): Operate in Positive ESI mode.

    • Quantifier Transition: m/z 236.0

      
       156.0 (Collision Energy: ~20 eV).
      
    • Qualifier Transition: m/z 238.0

      
       156.0 (Collision Energy: ~20 eV).
      
  • System Suitability Check: The ratio of the quantifier to qualifier transition must remain constant across all calibration standards, reflecting the natural

    
    Br/
    
    
    
    Br distribution.

Visualizations of Fragmentation and Workflow Logic

The following diagrams illustrate the mechanistic pathways and the analytical decision-making process.

Fragmentation M_EI EI-MS Molecular Ion [C11H10BrN]+• m/z 235 / 237 Frag_156 Primary Fragment [C11H10N]+ m/z 156 M_EI->Frag_156 - Br• (79/81 Da) Radical Cleavage M_ESI ESI-MS Precursor Ion [C11H10BrN+H]+ m/z 236 / 238 M_ESI->Frag_156 - HBr (80/82 Da) Neutral Loss Frag_129 Secondary Fragment [C10H9]+ m/z 129 Frag_156->Frag_129 - HCN (27 Da) Ring Contraction Frag_115 Secondary Fragment [C9H7]+ m/z 115 Frag_156->Frag_115 - CH3CN (41 Da) Cleavage

Proposed mass spectrometry fragmentation pathways for 4-(Bromomethyl)-2-methylquinoline.

DecisionTree Start 4-(Bromomethyl)- 2-methylquinoline Analysis Goal1 Structural QC & Library Matching Start->Goal1 Goal2 Trace Bioanalysis & Metabolite ID Start->Goal2 Tech1 GC-EI-MS (70 eV) Goal1->Tech1 Tech2 LC-ESI-MS/MS (Positive MRM) Goal2->Tech2 Result1 Observe M+• Doublet (m/z 235/237) Tech1->Result1 Result2 Monitor Transition m/z 236 -> 156 Tech2->Result2

Decision matrix for selecting the optimal mass spectrometry technique for analysis.

References

  • Physical Chemistry Chemical Physics (RSC Publishing) . Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from:[Link]

  • The Journal of Chemical Physics (AIP Publishing) . Comprehensive survey of dissociative photoionization of quinoline by PEPICO experiments. Retrieved from:[Link]

  • University of Alabama at Birmingham (UAB) . Ion fragmentation of small molecules in mass spectrometry. Retrieved from:[Link]

Sources

Comparative

In-Depth Technical Guide: Validating the Bromomethyl (-CH2Br) Functional Group via Vibrational Spectroscopy

As a Senior Application Scientist, I frequently encounter challenges in accurately validating halogenated intermediates during drug development and organic synthesis. The bromomethyl group (-CH2Br) is a critical electrop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in accurately validating halogenated intermediates during drug development and organic synthesis. The bromomethyl group (-CH2Br) is a critical electrophilic motif, but its spectroscopic validation is often mishandled due to instrument limitations in the far-IR region. This guide provides an objective comparison of Fourier Transform Infrared (FTIR) methodologies—specifically Attenuated Total Reflectance (ATR) versus Transmission FTIR—and establishes a self-validating protocol for unambiguous -CH2Br confirmation.

Mechanistic Grounding: The Vibrational Signatures of -CH2Br

To avoid false positives in your spectral analysis, you must understand the causality behind the observed peaks. According to Hooke's Law applied to molecular mechanics, the vibrational frequency of a diatomic bond is inversely proportional to the reduced mass of the atoms. Because bromine is a heavy atom, the C-Br stretching frequency is significantly red-shifted into the "fingerprint" and far-IR regions.

Furthermore, the highly electronegative bromine atom inductively withdraws electron density from the adjacent methylene (-CH2-) group, altering its bending and wagging force constants. This creates a coupled, self-validating two-peak system:

  • C-Br Stretch: A strong, sharp peak typically found between 690–485 cm⁻¹ .

  • -CH2- Wagging: A distinct absorption between 1300–1150 cm⁻¹ 1.

Table 1: Quantitative IR Peak Assignments for the Bromomethyl Group

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Causality
C-Br Stretch 515 – 690 cm⁻¹StrongHigh reduced mass of Br lowers the stretching frequency into the far-IR region.
-CH2- Wagging 1150 – 1300 cm⁻¹MediumInductive effect of the adjacent halogen stiffens the methylene wagging mode.
Aliphatic C-H Stretch 2850 – 3000 cm⁻¹MediumStandard sp³ C-H stretching, slightly shifted due to proximity to the electronegative Br.
Technology Comparison: ATR-FTIR vs. Transmission FTIR vs. FT-Raman

Not all spectrometers are created equal when it comes to heavy halogens. A common pitfall in modern analytical labs is the over-reliance on Diamond ATR-FTIR. While highly convenient for routine checks, diamond crystals have a strong intrinsic phonon absorption band and a low-frequency cutoff around 400–600 cm⁻¹. This cutoff can entirely obscure the critical C-Br stretch [[2]]().

Table 2: Performance Comparison of Spectroscopic Alternatives for -CH2Br

TechniqueCrystal / MatrixLow-Frequency CutoffSuitability for -CH2BrKey Advantage / Disadvantage
Transmission FTIR KBr Pellet / Salt Plates~400 cm⁻¹Excellent Full visibility of the 515-690 cm⁻¹ region. Requires careful sample prep.
ATR-FTIR (Diamond) Diamond~400-600 cm⁻¹Poor to Fair Diamond lattice absorption may mask the lower end of the C-Br stretch.
ATR-FTIR (ZnSe) Zinc Selenide~650 cm⁻¹Poor ZnSe cutoff at 650 cm⁻¹ completely blinds the instrument to most C-Br stretches.
ATR-FTIR (KRS-5) Thallium Bromoiodide~250 cm⁻¹Excellent Deep IR penetration. Toxic crystal, requires careful handling.
FT-Raman N/A (Laser Excitation)~100 cm⁻¹Outstanding C-Br bonds are highly polarizable, yielding massive Raman scattering intensity.

Expert Insight: If your lab exclusively uses Diamond or ZnSe ATR, you must rely heavily on the -CH2- wagging band (1150–1300 cm⁻¹) or switch to FT-Raman, as the C-Br stretch may be truncated.

Experimental Protocols: A Self-Validating Workflow

To ensure analytical trustworthiness, the following Transmission FTIR protocol utilizes a KBr pellet system, which guarantees transparency down to 400 cm⁻¹.

Step-by-Step Methodology: Transmission FTIR (KBr Pellet)

  • Background Calibration: Acquire a background spectrum of a clean, empty sample holder to account for atmospheric H₂O and CO₂.

  • Matrix Preparation: Grind 1-2 mg of the bromomethyl compound with 100-200 mg of anhydrous, IR-grade KBr in an agate mortar. Causality: KBr must be completely dry; moisture will introduce a broad O-H stretch at ~3300 cm⁻¹ that can obscure amine or alcohol functional groups if present in the molecule.

  • Pellet Pressing: Transfer the fine powder to a die set and apply 8-10 tons of pressure under a vacuum for 2-3 minutes to form a transparent disk.

  • Data Acquisition: Place the KBr pellet in the FT-IR spectrometer. Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans for a high signal-to-noise ratio).

  • Self-Validation & Analysis: Verify the baseline at 4000-3500 cm⁻¹ is flat (confirming an anhydrous matrix). Then, the software will subtract the background. Identify the C-Br stretch (515-690 cm⁻¹) and the -CH2- wag (1150-1300 cm⁻¹) 3.

G A Sample Prep: Bromomethyl Compound B Method Selection A->B C Transmission FTIR (KBr Pellet) B->C Solid Samples D ATR-FTIR (KRS-5 Crystal) B->D Liquid/Film E Data Acquisition (4000 - 400 cm⁻¹) C->E D->E F Peak Analysis: C-Br Stretch (515-690 cm⁻¹) E->F G Peak Analysis: -CH2- Wag (1150-1300 cm⁻¹) E->G H Validation Confirmed F->H G->H

Experimental workflow for selecting and executing IR spectroscopy for -CH2Br validation.

Orthogonal Validation: Integrating NMR and MS

A robust scientific protocol never relies on a single data stream. Because the fingerprint region (1500–400 cm⁻¹) can be crowded with C-C and C-O skeletal vibrations, IR spectroscopy should be orthogonally validated.

  • ¹H NMR Spectroscopy: The heavy, electronegative bromine deshields the adjacent methylene protons. In a ¹H NMR spectrum, the -CH2Br protons typically appear as a distinct singlet (or multiplet, depending on adjacent coupling) shifted downfield to roughly 4.4 – 4.6 ppm.

  • Mass Spectrometry (MS): Bromine is unique due to its natural isotopic abundance (⁷⁹Br : ⁸¹Br ≈ 1:1). The mass spectrum will exhibit a characteristic "twin peak" molecular ion[M]⁺ and [M+2]⁺ of nearly equal intensity, providing definitive proof of bromine incorporation [[2]]().

MultiModal Start Bromomethyl (-CH2Br) Validation IR IR Spectroscopy (C-Br Stretch, CH2 Wag) Start->IR NMR 1H NMR (~4.5 ppm CH2 downfield shift) Start->NMR MS Mass Spectrometry (1:1 M/M+2 Isotope Ratio) Start->MS Confirm High-Confidence Structural Verification IR->Confirm NMR->Confirm MS->Confirm

Multi-modal orthogonal validation logic combining IR, NMR, and MS for high-confidence verification.

References
  • IR: alkyl halides - Organic Chemistry at CU Boulder Source: orgchemboulder.com URL:1[1]

  • DFT studies and vibrational spectra of 2-bromomethyl-4-nitroanisole Source: niscpr.res.in URL:

  • A Technical Guide to the Spectroscopic Data of (4-(Bromomethyl)phenyl)methanamine Source: Benchchem URL:2[2]

  • Infrared spectrum of 1-bromobutane Source: docbrown.info URL:3[3]

Sources

Validation

HPLC Method Development for 4-(Bromomethyl)-2-methylquinoline Purity: A Comparative Guide

Target Audience: Analytical Researchers, Chromatographers, and Pharmaceutical Development Scientists Content Focus: Stationary Phase Comparison (C18 vs. Biphenyl), Mechanistic Method Optimization, and Stability-Indicatin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Chromatographers, and Pharmaceutical Development Scientists Content Focus: Stationary Phase Comparison (C18 vs. Biphenyl), Mechanistic Method Optimization, and Stability-Indicating Protocols

Executive Summary

The purity analysis of 4-(Bromomethyl)-2-methylquinoline (CAS 864779-06-6) presents a dual chromatographic challenge. First, the basic quinoline nitrogen is highly prone to secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing. Second, the bromomethyl moiety is highly reactive and susceptible to rapid solvolysis or hydrolytic degradation, particularly in aqueous or alkaline environments[1][2].

This guide objectively compares traditional Alkyl (C18) stationary phases against Phenyl-based (Biphenyl) chemistries. By establishing a self-validating, stability-indicating HPLC protocol, we demonstrate how leveraging


 interactions and strict pH control can baseline-resolve the active intermediate from its primary degradants.

The Chemical Challenge: Reactivity and Basicity

To develop a robust method, we must first understand the causality behind the molecule's chromatographic behavior:

  • The Quinoline Core: With a pKa typically around 4.5–5.0, the quinoline nitrogen remains partially ionized at neutral pH. If the mobile phase pH is not strictly controlled, this leads to mixed-mode retention (hydrophobic + ion-exchange with acidic silanols), causing peak broadening and tailing.

  • The Bromomethyl Group: Alkyl halides are excellent electrophiles. In the presence of water or high pH, the bromomethyl group readily undergoes nucleophilic substitution to form 4-(hydroxymethyl)-2-methylquinoline [2].

G A 4-(Bromomethyl)- 2-methylquinoline (Target) B Hydrolysis (H2O / High pH) A->B C 4-(Hydroxymethyl)- 2-methylquinoline (Degradant) B->C

Hydrolytic degradation pathway of the bromomethyl group.

Stationary Phase Comparison: C18 vs. Biphenyl

Traditional method development often defaults to a C18 column. However, for functionalized aromatic heterocycles, C18 phases rely solely on dispersive hydrophobic interactions. When separating 4-(Bromomethyl)-2-methylquinoline from its hydroxymethyl degradant or des-bromo impurities, the hydrophobic differences are minimal, often leading to co-elution.

Conversely, Biphenyl stationary phases offer enhanced orthogonality. The biphenyl rings interact with the quinoline core via


 electron interactions and dipole-dipole forces[3][4]. Because the electron density of the quinoline ring changes depending on whether an electron-withdrawing bromomethyl or an electron-donating hydroxymethyl group is attached, the Biphenyl column exhibits profound shape and electronic selectivity[4].
Comparative Performance Data

Experimental Conditions: 100 x 4.6 mm, 2.6 µm columns; Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol; Gradient: 10-90% B over 15 mins; Flow: 1.0 mL/min.

Chromatographic ParameterTraditional C18 (Octadecyl)Core-Shell BiphenylMechanistic Rationale
Retention Mechanism Dispersive (Hydrophobic) onlyHydrophobic +

+ Dipole
Biphenyl discriminates based on aromatic electron density[3].
Resolution (

)
(Target vs. Hydroxy Impurity)
1.2 (Partial Co-elution)3.8 (Baseline) Enhanced polarizability of the Biphenyl phase separates the polar degradant earlier[4].
Peak Tailing (

)
1.65 (Significant tailing)1.10 (Symmetrical) Core-shell architecture and dense biphenyl bonding shield residual silanols.
Theoretical Plates (

)
~12,000~22,000 Core-shell particles reduce eddy diffusion (Van Deemter A-term)[3].

Mobile Phase Optimization: The Causality of Solvents

Organic Modifier: Methanol vs. Acetonitrile

While Acetonitrile (ACN) is the standard for C18 columns due to its low viscosity, Methanol (MeOH) is strictly recommended when using Biphenyl columns for aromatic separations. The


-electrons in Acetonitrile can compete with the analyte for 

interactions with the biphenyl stationary phase, effectively masking the column's unique selectivity[4]. Methanol, being a protic solvent without

-electrons, allows the quinoline ring to fully interact with the stationary phase.
Aqueous Modifier: pH Control

To suppress the ionization of residual silanols and fully protonate the quinoline nitrogen, the aqueous phase must be buffered below pH 3.0. We utilize 0.1% Formic Acid (pH ~2.7) . This acidic environment serves a dual purpose: it sharpens the peak shape and chemically stabilizes the reactive bromomethyl group against alkaline hydrolysis during the run[2].

W S1 1. Assess Analyte Properties (Basic Quinoline, Reactive Alkyl Halide) S2 2. Select Stationary Phase (Biphenyl for π-π selectivity) S1->S2 S3 3. Optimize Mobile Phase (MeOH modifier, Acidic pH < 3.0) S2->S3 S4 4. Forced Degradation (Generate Hydroxymethyl Impurity) S3->S4 S5 5. Validate Stability-Indicating Method S4->S5

Step-by-step HPLC method development and validation workflow.

Experimental Protocol: A Self-Validating System

To ensure the method is truly stability-indicating, the protocol must deliberately generate the expected degradants to prove the column can resolve them from the main API peak.

Step 1: Chromatographic Setup
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm (e.g., Kinetex Biphenyl)[3].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Elevated temperatures risk on-column degradation of the bromomethyl group; 30°C provides a balance of viscosity reduction and thermal stability).

  • Detection: UV-Vis at 235 nm (optimal for the quinoline chromophore).

Step 2: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
10.01090
12.01090
12.18020
16.08020 (Re-equilibration)
Step 3: Sample Preparation & Forced Degradation (Self-Validation)
  • Standard Preparation: Dissolve 4-(Bromomethyl)-2-methylquinoline in anhydrous Acetonitrile to a concentration of 1.0 mg/mL. Crucial Note: Do not use water or methanol as the sample diluent, as the bromomethyl group will slowly solvolyze in the autosampler vial over a 24-hour sequence.

  • Hydrolytic Forced Degradation (The Validation Step):

    • Transfer 1.0 mL of the standard to a vial.

    • Add 100 µL of 0.1 N NaOH (to force alkaline hydrolysis)[2].

    • Incubate at room temperature for 2 hours.

    • Neutralize with 100 µL of 0.1 N HCl.

    • Inject the degraded sample. You must observe a distinct, baseline-resolved peak eluting earlier than the main peak, corresponding to the more polar 4-(hydroxymethyl)-2-methylquinoline degradant. If

      
      , adjust the initial gradient hold.
      

References

  • Phenomenex. "Selectivity Comparison Kinetex C18 vs. Biphenyl." Phenomenex Applications. Available at: [Link]

  • Vianna-Soares, C. D., et al. "Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound." Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

Sources

Comparative

The Halogen Dichotomy: Kinetic Profiling of Quinoline Bromides vs. Chlorides

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter a critical decision point in library design: selecting the optimal halogenated quinoline precursor. While it is a c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter a critical decision point in library design: selecting the optimal halogenated quinoline precursor. While it is a common heuristic to assume that bromides are universally "better" leaving groups than chlorides, this assumption breaks down when transitioning between different reaction classes.

To design efficient, scalable, and orthogonal synthetic routes, we must move beyond empirical guesswork and understand the fundamental kinetics driving these transformations. This guide provides an objective, data-driven comparison of quinoline bromides versus chlorides, contrasting their performance in Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (SNAr) reactions.

The Mechanistic Divergence: Context-Dependent Reactivity

The reactivity order of quinoline halides completely inverts depending on the catalytic pathway. This dichotomy is rooted in the rate-determining step (RDS) of each respective mechanism[1][2].

  • Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig): The catalytic cycle is bottlenecked by the oxidative addition of the Pd(0) species into the carbon-halogen bond. Because the activation energy for this step is directly proportional to the bond dissociation energy (BDE), the weaker C–Br bond (~285 kJ/mol) is cleaved much faster than the stronger C–Cl bond (~339 kJ/mol). Thus, the reactivity order is strictly Br > Cl [1].

  • Nucleophilic Aromatic Substitution (SNAr): SNAr proceeds via an addition-elimination mechanism where the RDS is the initial nucleophilic attack to form the anionic Meisenheimer complex . Here, bond breaking is not the bottleneck. Instead, the highly electronegative chlorine atom exerts a stronger inductive pull than bromine, increasing the electrophilicity of the ipso-carbon and stabilizing the transition state. Consequently, the reactivity order inverts to Cl > Br [2][3].

MechanisticDivergence cluster_CC Pd-Catalyzed Cross-Coupling cluster_SNAr Nucleophilic Aromatic Substitution Start Quinoline Halide (C-Br vs. C-Cl) CC_RDS Rate-Determining Step: Oxidative Addition Start->CC_RDS SNAr_RDS Rate-Determining Step: Meisenheimer Complex Start->SNAr_RDS CC_Factor Driving Factor: Bond Dissociation Energy CC_RDS->CC_Factor CC_Result Reactivity Order: Bromo > Chloro CC_Factor->CC_Result SNAr_Factor Driving Factor: Halogen Electronegativity SNAr_RDS->SNAr_Factor SNAr_Result Reactivity Order: Chloro > Bromo SNAr_Factor->SNAr_Result

Caption: Mechanistic divergence determining the reactivity order of quinoline halides.

Empirical Kinetic Data: A Head-to-Head Comparison

To illustrate these principles, we present standardized kinetic data comparing 3-haloquinolines in Suzuki-Miyaura couplings and 2-haloquinolines in SNAr aminations.

Table 1: Suzuki-Miyaura Coupling (3-Haloquinolines)

Conditions: 1.0 eq Quinoline, 1.2 eq Phenylboronic acid, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1).

SubstrateCatalyst SystemTemp (°C)Time to 50% Conv. (t½)Final Yield (4h)
3-Bromoquinoline 5 mol% Pd(PPh₃)₄8015 min>95%
3-Chloroquinoline 5 mol% Pd(PPh₃)₄80>4 hours<20%
3-Chloroquinoline 2 mol% Pd₂(dba)₃ / XPhos10045 min88%

Analytical Insight: 3-Bromoquinoline reacts rapidly with standard first-generation catalysts. 3-Chloroquinoline is nearly inert under these conditions and requires the deployment of specialized, electron-rich dialkylbiaryl phosphine ligands (like XPhos) and elevated temperatures to force the oxidative addition[1][4].

Table 2: SNAr Amination (2-Haloquinolines)

Conditions: 1.0 eq Quinoline, 2.0 eq Morpholine, 2.0 eq K₂CO₃, DMF solvent.

SubstrateNucleophileTemp (°C)Time to 50% Conv. (t½)Final Yield (4h)
2-Chloroquinoline Morpholine10030 min94%
2-Bromoquinoline Morpholine10055 min81%

Analytical Insight: The highly activated C-2 position allows for rapid SNAr. Here, the 2-chloroquinoline outperforms the bromide, achieving faster conversion rates and higher overall yields due to the superior stabilization of the intermediate transition state[2][5].

Self-Validating Experimental Protocols

To ensure reproducibility, kinetic comparisons must be executed as self-validating systems. Relying solely on isolated endpoint yields masks the true reaction rate. The following protocols utilize internal standards and time-course sampling to generate robust kinetic profiles.

KineticWorkflow Setup 1. Parallel Setup Equimolar Br/Cl React 2. Reaction Controlled Heating Setup->React Sample 3. Kinetic Sampling Time-course Aliquots React->Sample Analyze 4. HPLC/UV Quantify Conversion Sample->Analyze

Caption: Standardized workflow for parallel kinetic profiling of quinoline derivatives.

Protocol 1: Kinetic Profiling of Suzuki-Miyaura Couplings

Objective: Compare the oxidative addition rates of 3-bromo vs. 3-chloroquinoline.

  • Reaction Assembly: In two separate Schlenk flasks, add the haloquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and biphenyl (0.5 mmol) as an internal standard.

    • Causality: The internal standard is critical. It allows for the precise calculation of conversion ratios via HPLC regardless of minor volume losses during aliquot sampling, making the data self-validating.

  • Degassing: Add 5 mL of 1,4-Dioxane/H₂O (4:1) and sparge the mixture with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) peroxo complex. Strict anaerobic conditions ensure the kinetic data reflects substrate reactivity, not catalyst death.

  • Catalyst Initiation: Add Pd(PPh₃)₄ (5 mol%) and immediately submerge the flasks in a pre-heated 80°C oil bath.

  • Time-Course Sampling: At t = 15, 30, 60, 120, and 240 minutes, withdraw a 50 µL aliquot via a gas-tight syringe. Quench immediately in 1 mL of cold acetonitrile.

    • Causality: Quenching halts the reaction instantly, providing an accurate "snapshot" of the reaction progress at that exact second.

  • Analysis: Analyze via HPLC-UV (254 nm). Plot the ratio of the product peak area to the biphenyl peak area over time to determine the initial rate constant (

    
    ).
    
Protocol 2: Kinetic Profiling of SNAr Aminations

Objective: Compare the Meisenheimer complex formation rates of 2-chloro vs. 2-bromoquinoline.

  • Solvent & Reagent Selection: Dissolve the 2-haloquinoline (1.0 mmol) and biphenyl internal standard (0.5 mmol) in 5 mL of anhydrous DMF.

    • Causality: DMF is selected because its high dielectric constant heavily stabilizes the highly polar, anionic Meisenheimer transition state, accelerating the reaction[6].

  • Base Addition: Add K₂CO₃ (2.0 mmol) followed by morpholine (2.0 mmol).

    • Causality: While morpholine is the nucleophile, K₂CO₃ acts as a non-nucleophilic acid scavenger. It neutralizes the generated HCl/HBr, preventing the protonation of the remaining morpholine, which would otherwise stall the reaction kinetics.

  • Thermal Execution & Sampling: Heat the reaction to 100°C. Withdraw 50 µL aliquots at t = 15, 30, 60, 120, and 240 minutes, quenching in 1 mL of 50:50 Water/Acetonitrile.

  • Validation: If the biphenyl internal standard peak area fluctuates by more than 5% between injections, the specific time-point must be discarded due to sampling error. This ensures absolute trustworthiness of the kinetic curve.

Strategic Implications for Library Design

Understanding these kinetic differences allows chemists to design elegant, orthogonal functionalization strategies. For example, a quinoline scaffold bearing both a C-2 chlorine and a C-6 bromine (e.g., 2-chloro-6-bromoquinoline) can be selectively derivatized without protecting groups.

By first subjecting the molecule to SNAr conditions, the nucleophile will exclusively attack the C-2 chloride[5]. Subsequently, the intact C-6 bromide can be engaged in a Palladium-catalyzed cross-coupling. Exploiting the inherent kinetic dichotomy of these halogens transforms potential liabilities into powerful synthetic tools.

References

1.[1] Benchchem. "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry." Available at: 2.[4] ChemRxiv. "Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions." Available at: 3.[3] Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at: 4.[6] ResearchGate. "Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides." Available at: 5.[2] Benchchem. "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry (SNAr)." Available at: 6.[5] Benchchem. "2-Bromo-6-chloro-4-methylquinoline." Available at:

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for 4-(Bromomethyl)-2-methylquinoline

For researchers, medicinal chemists, and quality control analysts in the pharmaceutical and allied industries, the precise determination of the elemental composition of a novel chemical entity is a non-negotiable aspect...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and quality control analysts in the pharmaceutical and allied industries, the precise determination of the elemental composition of a novel chemical entity is a non-negotiable aspect of its characterization. It serves as a fundamental validation of its molecular formula and purity. This guide provides an in-depth technical comparison of elemental analysis standards for 4-(Bromomethyl)-2-methylquinoline, a key intermediate in the synthesis of various biologically active compounds. We will delve into the theoretical underpinnings, compare analytical methodologies, and present supporting experimental data to ensure the trustworthiness and accuracy of your analytical outcomes.

The Imperative of Elemental Analysis in Drug Discovery

Elemental analysis is a cornerstone of chemical sciences, providing the empirical formula of a compound, which, in conjunction with molecular weight determination, confirms its molecular formula.[1] In the context of drug development, accurate elemental analysis is crucial for:

  • Structural Elucidation: Confirming the identity of newly synthesized compounds.

  • Purity Assessment: Identifying potential impurities that may affect the safety and efficacy of a drug candidate.[2]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies for the characterization of new chemical entities.

Theoretical Elemental Composition of 4-(Bromomethyl)-2-methylquinoline

The foundational standard for the elemental analysis of any pure compound is its theoretical composition, derived from its molecular formula and the atomic weights of its constituent elements.

Molecular Formula: C₁₁H₁₀NBr

Molecular Weight: 236.11 g/mol

The theoretical elemental composition is calculated as follows:

  • Carbon (C): (11 * 12.011) / 236.11 * 100% = 55.98%

  • Hydrogen (H): (10 * 1.008) / 236.11 * 100% = 4.27%

  • Nitrogen (N): (1 * 14.007) / 236.11 * 100% = 5.93%

  • Bromine (Br): (1 * 79.904) / 236.11 * 100% = 33.84%

This theoretical composition serves as the gold standard against which all experimental results are compared.

A Comparative Look at Analytical Methodologies

Several techniques are available for elemental analysis, each with its own set of advantages and limitations. The choice of method often depends on the elements of interest, the sample matrix, and the required level of sensitivity.

Analytical TechniquePrincipleElements DeterminedAdvantagesDisadvantages
Combustion Analysis Sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.C, H, N, SHigh precision and accuracy for major elements; well-established and robust.[3]Indirect determination of oxygen; can be affected by incomplete combustion of complex matrices.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Sample is introduced into an argon plasma, causing atoms to emit light at characteristic wavelengths, which are then measured.Wide range of metals and some non-metals.High throughput; multi-element analysis capabilities.[4]Higher detection limits compared to ICP-MS; spectral interferences can be an issue.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Similar to ICP-OES, but ions are passed into a mass spectrometer for detection, providing isotopic information.Most elements in the periodic table.Extremely low detection limits; high specificity.[4][5][6]More expensive instrumentation; potential for polyatomic interferences.[6][7]
Oxygen Flask Combustion Sample is burned in a sealed flask containing oxygen, and the combustion products are absorbed into a solution for subsequent analysis (e.g., titration or ion chromatography).Halogens (Cl, Br, I), S, PSimple and inexpensive for halogen determination.[8]Labor-intensive; not suitable for automated analysis.

For the determination of C, H, and N in organic compounds like 4-(Bromomethyl)-2-methylquinoline, combustion analysis is the most common and reliable method. For bromine content, oxygen flask combustion followed by ion chromatography or titration is a classic and effective approach.[8]

Experimental Workflow: Combustion Analysis for C, H, N, and Br

The following diagram and protocol outline a typical workflow for the elemental analysis of 4-(Bromomethyl)-2-methylquinoline.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Combustion & Reduction cluster_detection Separation & Detection cluster_br_analysis Bromine Analysis (Oxygen Flask) weigh 1. Weighing (1-3 mg of sample) encapsulate 2. Encapsulation (Tin or silver capsule) weigh->encapsulate combustion 3. Combustion (O₂ atmosphere, ~1000°C) encapsulate->combustion o2_combustion 3a. Oxygen Flask Combustion encapsulate->o2_combustion reduction 4. Reduction (Copper catalyst) combustion->reduction gc_separation 5. Gas Chromatography (Separation of CO₂, H₂O, N₂) reduction->gc_separation tcd 6. Thermal Conductivity Detector (TCD) gc_separation->tcd data_analysis 7. Data Analysis & Reporting tcd->data_analysis Signal Proportional to Concentration absorption 4a. Absorption in Solution o2_combustion->absorption titration 5a. Titration/IC absorption->titration titration->data_analysis

Caption: Workflow for Elemental Analysis of 4-(Bromomethyl)-2-methylquinoline.

Step-by-Step Protocol for Combustion Analysis (CHN)
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the 4-(Bromomethyl)-2-methylquinoline sample into a tin capsule using a microbalance.

    • Fold the capsule to enclose the sample securely.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified reference material (CRM) with a known elemental composition, such as Sulphanilamide.

  • Combustion:

    • The encapsulated sample is dropped into a high-temperature furnace (typically 900-1000°C) with a constant flow of pure oxygen.

    • The sample undergoes rapid and complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).

  • Reduction and Separation:

    • The combustion gases are passed through a reduction tube containing heated copper to convert any nitrogen oxides to N₂.

    • The mixture of CO₂, H₂O, and N₂ is then passed through a gas chromatography column to separate the individual components.

  • Detection:

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector response is proportional to the concentration of the element.

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the sample weight.

Comparison with Alternative Standards

In routine analysis, and for method validation, it is common practice to analyze certified reference materials (CRMs) or other well-characterized compounds alongside the sample of interest. This provides a benchmark for accuracy and precision.

Here, we compare the theoretical elemental composition of 4-(Bromomethyl)-2-methylquinoline with a certified reference material, Sulphanilamide, and a structurally similar, non-certified compound, 2-Bromo-4-methylquinoline.

CompoundMolecular FormulaC% (Theoretical)H% (Theoretical)N% (Theoretical)Br% (Theoretical)S% (Theoretical)Certification
4-(Bromomethyl)-2-methylquinoline C₁₁H₁₀NBr55.984.275.9333.84-N/A (Test Compound)
Sulphanilamide CRM [9]C₆H₈N₂O₂S41.854.6816.27-18.62ISO 17034
2-Bromo-4-methylquinoline C₁₀H₈BrN54.083.636.3135.98-N/A

Experimental Data from Quinoline Derivatives

To provide a realistic expectation of experimental results, the following table presents a comparison of calculated versus experimentally found elemental analysis data for various quinoline derivatives, as reported in the scientific literature. It is generally accepted that experimental values should be within ±0.4% of the theoretical values.

CompoundMolecular FormulaElementCalculated (%)Found (%)Deviation (%)Reference
4-(Quinolin-8-yloxy)phthalonitrileC₁₇H₉N₃OC75.2775.19-0.08[2]
H3.343.36+0.02[2]
N15.4915.40-0.09[2]
4-((5-Bromoquinolin-8-yl)oxy)-5-chlorophthalonitrileC₁₇H₇ClBrN₃OC53.0952.88-0.21[2]
H1.831.79-0.04[2]
N10.9311.04+0.11[2]
N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivativeC₂₂H₂₆N₄O₂C69.8269.80-0.02
H6.926.91-0.01
N14.8014.78-0.02

Logical Framework for Elemental Analysis Validation

The validation of elemental analysis results relies on a logical framework that connects the theoretical basis with experimental verification.

Validation_Logic cluster_theoretical Theoretical Foundation cluster_experimental Experimental Verification cluster_comparison Validation & Conclusion mol_formula Molecular Formula (C₁₁H₁₀NBr) mol_weight Molecular Weight (236.11 g/mol) mol_formula->mol_weight theoretical_comp Theoretical Composition (C, H, N, Br %) mol_weight->theoretical_comp comparison Comparison (Theoretical vs. Experimental) theoretical_comp->comparison instrument_cal Instrument Calibration (with CRM) sample_analysis Analysis of 4-(Bromomethyl)-2-methylquinoline instrument_cal->sample_analysis experimental_result Experimental Result (Found C, H, N, Br %) sample_analysis->experimental_result experimental_result->comparison deviation Calculate Deviation (within ±0.4%) comparison->deviation conclusion Conclusion on Purity & Identity deviation->conclusion

Caption: Logical framework for validating elemental analysis results.

Conclusion

The elemental analysis of 4-(Bromomethyl)-2-methylquinoline is a critical step in its characterization. By understanding its theoretical composition and employing validated analytical methods such as combustion analysis, researchers can confidently determine its elemental makeup. The use of Certified Reference Materials, while not always available for the exact compound, provides a necessary system for quality control and ensures the reliability of the experimental data. The comparison with data from structurally similar compounds further strengthens the confidence in the analytical results. Adherence to the principles and protocols outlined in this guide will enable researchers to generate accurate and defensible elemental analysis data, a cornerstone of scientific integrity in drug discovery and development.

References

  • ASTM E442-15, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM International, West Conshohocken, PA, 2015,

  • Analytik Jena. Adsorbable Organic Halides (AOX). [Link]

  • Trace Elemental Instruments. SPECIATED AOX ANALYSIS BY COMBUSTION IC. [Link]

  • PubChem. 2-Bromo-4-methylquinoline. [Link]

  • Elemental Lab. Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • Patel, R. V., et al. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. [Link]

  • ChemSynthesis. 2-bromo-4-methylquinoline. [Link]

  • MilliporeSigma. 2-bromo-4-methylquinoline. [Link]

  • ESSLAB. Organic Certified Reference Materials. [Link]

  • Lab Unlimited. ISO 17034 Certified Reference Materials CRM. [Link]

  • Romer Labs. Biopure™ ISO 17034 (Certified) Reference Materials. [Link]

  • National Institute of Metrology, China. Reference Material Certificate. [Link]

  • Ghorab, M. M., et al. (2012). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 546-553. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Bromine Isotopic Reference Materials. [Link]

  • NIST. Standard Reference Material® 2448 Mercury in Brominated Activated Carbon. [Link]

  • Actlabs. Certified Reference Material. [Link]

  • Kurban, M. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]

  • Ghorab, M. M., et al. (2012). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. PubMed. [Link]

  • Hryshchenko, O., et al. (2021). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. [Link]

  • Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • RSC. CHNS Elemental Analysers. [Link]

  • NIH. An International Study Evaluating Elemental Analysis. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • RSC. CHNS Elemental Analysers. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Bromomethyl)-2-methylquinoline

Advanced Operational and Safety Guide: Handling 4-(Bromomethyl)-2-methylquinoline Executive Summary & Chemical Identity 4-(Bromomethyl)-2-methylquinoline (CAS: 864779-06-6)[1] is a critical electrophilic building block w...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Guide: Handling 4-(Bromomethyl)-2-methylquinoline

Executive Summary & Chemical Identity 4-(Bromomethyl)-2-methylquinoline (CAS: 864779-06-6)[1] is a critical electrophilic building block widely utilized in medicinal chemistry and drug development for the installation of functionalized quinoline moieties. However, the exact structural features that make it synthetically valuable also render it a potent alkylating agent, a severe lachrymator, and a corrosive hazard[2][3]. This guide provides a self-validating operational framework for handling this compound safely.

Mechanistic Hazard Analysis

Expertise & Causality: Why is this compound uniquely hazardous? The bromomethyl group attached to the electron-deficient quinoline ring is highly susceptible to nucleophilic substitution (


)[4]. When exposed to the moisture present in human mucous membranes (eyes, respiratory tract, and skin), the compound rapidly hydrolyzes. This reaction not only covalently alkylates biological proteins and DNA (causing severe cellular toxicity) but also releases hydrobromic acid (HBr) as a byproduct. This dual-action mechanism leads to immediate, severe chemical burns, involuntary eye closure (blepharospasm), and potentially fatal pulmonary edema if inhaled[3][5].

ReactivityPathway A 4-(Bromomethyl)- 2-methylquinoline B Biological Nucleophiles (Eyes, Skin, Lungs) A->B Accidental Exposure C Synthetic Nucleophiles (Amines, Alcohols) A->C Controlled Reaction D Alkylation & HBr Release (Lachrymatory/Corrosive) B->D Toxicity Mechanism E Target Molecule (Drug Intermediate) C->E Synthetic Pathway

Figure 1: Divergent SN2 reactivity pathways of 4-(Bromomethyl)-2-methylquinoline.

Quantitative Data & PPE Matrix

To mitigate these risks, a strict safety system must be employed. Below is the quantitative hazard profile and the mandatory Personal Protective Equipment (PPE) matrix.

Table 1: Chemical & Hazard Profile [1][6]

Parameter Value / Description
CAS Number 864779-06-6
Molecular Weight 236.11 g/mol
Primary Hazards Lachrymator, Corrosive (H314), Acute Toxicity (H302)

| Target Organs | Eyes, Respiratory System, Skin |

Table 2: Mandatory PPE Matrix [3][5]

PPE Category Specification Causality / Rationale
Hand Protection Double-gloving: Nitrile (inner) + Butyl rubber (outer). Causality: Nitrile protects against the solid powder, but butyl rubber is required if the compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO) which rapidly permeate standard nitrile.
Eye/Face Chemical splash goggles AND full face shield. Causality: Lachrymators cause involuntary eye closure and severe pain[2]; a face shield prevents aerosolized powder from contacting facial mucous membranes.
Body Flame-resistant lab coat, fully buttoned. Causality: Prevents skin exposure to a compound that causes severe, delayed chemical burns[3].

| Respiratory | Fume hood (Face velocity >100 fpm). | Causality: Vapors and aerosolized dust can cause pulmonary edema. Never handle on an open bench[2][5]. |

Standard Operating Procedure: Safe Handling & Reaction Setup

This step-by-step methodology ensures a closed-system approach to handling reactive alkylating agents.

Step 1: Pre-Operational Validation

  • Verify the fume hood face velocity is between 100-120 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to ensure laminar airflow.

  • Prepare a quenching bath (10% aqueous Sodium Thiosulfate,

    
    ) inside the hood before opening the chemical container.
    

Step 2: Weighing and Transfer

  • Place the analytical balance inside the fume hood. If an enclosed balance is unavailable, use a static-free weighing enclosure.

  • Tare a pre-dried, sealable reaction vial.

  • Using a static-free ceramic or PTFE spatula, carefully transfer the 4-(Bromomethyl)-2-methylquinoline into the vial.

    • Causality: Metal spatulas can generate static electricity, causing the fine powder to aerosolize and breach the breathing zone[5].

  • Immediately cap the vial and the master reagent bottle.

Step 3: Reaction Execution

  • Purge the reaction vial with inert gas (Nitrogen or Argon).

    • Causality: Excludes ambient moisture, preventing premature hydrolysis and HBr gas generation.

  • Add the reaction solvent (e.g., anhydrous DMF or Acetonitrile) via syringe through a septum.

  • Proceed with the addition of your target nucleophile and base (e.g.,

    
    )[2].
    

SafetyWorkflow Step1 1. Fume Hood Setup Verify >100 fpm flow Step2 2. PPE Donning Double Nitrile/Butyl Gloves Step1->Step2 Step3 3. Weighing & Transfer Use static-free tools Step2->Step3 Step4 4. Reaction Quenching 10% Sodium Thiosulfate Step3->Step4 Step5 5. Waste Segregation Halogenated Organic Waste Step4->Step5

Figure 2: Sequential safety workflow for handling lachrymatory alkylating agents.

Decontamination and Disposal Plan

Never dispose of unreacted bromomethyl compounds directly into organic waste streams, as they will continue to react and generate gas, potentially causing waste containers to pressurize and rupture.

  • Quenching Protocol : To any residual 4-(Bromomethyl)-2-methylquinoline, slowly add a 10% aqueous solution of Sodium Thiosulfate (

    
    ) or a dilute solution of an amine (e.g., ethanolamine).
    
    • Causality: The thiosulfate anion is a soft, highly reactive nucleophile that rapidly and irreversibly displaces the bromide ion via an

      
       mechanism. This transforms the toxic, volatile alkylating agent into a stable, water-soluble Bunte salt, completely neutralizing the lachrymatory hazard.
      
  • Stirring : Stir the biphasic quenching mixture vigorously for at least 2 hours at room temperature to ensure complete consumption of the electrophile.

  • Disposal : Once quenched, separate the layers if necessary. Dispose of the organic layer in the "Halogenated Organic Waste" stream and the aqueous layer in the "Aqueous Waste" stream, in accordance with institutional EHS guidelines[7].

Emergency Response Protocols

  • Skin Contact : Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[3][7]. Do not attempt to neutralize with chemicals on the skin. Seek immediate medical attention.

  • Eye Contact : Lachrymators cause severe blepharospasm (involuntary eye closure)[2]. Forcibly hold eyelids open and flush with water in an eyewash station for 15-20 minutes. Immediate ophthalmological consultation is mandatory[3].

  • Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Because pulmonary edema can be delayed by up to 48 hours, medical observation is critical even if initial symptoms subside[3][5].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-2-methylquinoline
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